3-(Isoxazol-4-yl)propan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJXYTTYMXWESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599468 | |
| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10421-09-7 | |
| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Isoxazol-4-yl)propan-1-ol
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide outlines a comprehensive, multi-step synthesis protocol for 3-(isoxazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis leverages established organic chemistry transformations to construct the target molecule from readily available starting materials. This document provides detailed experimental procedures, quantitative data, and workflow visualizations to facilitate replication and further investigation by skilled professionals in the field.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a three-step sequence, commencing with the formylation of a suitable isoxazole precursor, followed by a chain extension, and culminating in a final reduction. The key intermediate in this pathway is isoxazole-4-carbaldehyde.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Isoxazole-4-carbaldehyde
The introduction of a formyl group at the C4 position of the isoxazole ring can be achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[1][2][3]
Experimental Protocol:
-
To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (1.2 equiv.) under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of isoxazole (1.0 equiv.) in DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford isoxazole-4-carbaldehyde.
| Reagent | Molar Ratio | Purity | Source |
| Isoxazole | 1.0 | >98% | Commercial |
| N,N-Dimethylformamide | 3.0 | Anhydrous | Commercial |
| Phosphorus Oxychloride | 1.2 | >99% | Commercial |
| Dichloromethane | - | Anhydrous | Commercial |
Table 1: Reagents for the synthesis of isoxazole-4-carbaldehyde.
Step 2: Synthesis of Ethyl 3-(isoxazol-4-yl)acrylate
The two-carbon chain extension of isoxazole-4-carbaldehyde is accomplished via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves a stabilized phosphonate ylide, generated from triethyl phosphonoacetate, and provides excellent E-selectivity for the resulting α,β-unsaturated ester. The HWE reaction is advantageous due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[4][5][6][7]
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equiv.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of isoxazole-4-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(isoxazol-4-yl)acrylate.
| Reagent | Molar Ratio | Purity | Source |
| Isoxazole-4-carbaldehyde | 1.0 | Purified | From Step 1 |
| Triethyl phosphonoacetate | 1.1 | >98% | Commercial |
| Sodium Hydride (60%) | 1.1 | - | Commercial |
| Tetrahydrofuran | - | Anhydrous | Commercial |
Table 2: Reagents for the Horner-Wadsworth-Emmons reaction.
Step 3: Synthesis of this compound
The final step involves the reduction of the α,β-unsaturated ester to the saturated alcohol. This is achieved in a two-step sequence: catalytic hydrogenation to reduce the carbon-carbon double bond, followed by the reduction of the ester functionality to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Workflow:
Caption: Two-step reduction of the acrylate intermediate.
3a. Catalytic Hydrogenation:
-
Dissolve ethyl 3-(isoxazol-4-yl)acrylate (1.0 equiv.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 3-(isoxazol-4-yl)propanoate, which can often be used in the next step without further purification.
3b. Ester Reduction:
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 equiv.) in anhydrous THF at 0 °C.
-
Slowly add a solution of crude ethyl 3-(isoxazol-4-yl)propanoate (1.0 equiv.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reagent | Molar Ratio | Purity | Source |
| Ethyl 3-(isoxazol-4-yl)acrylate | 1.0 | Purified | From Step 2 |
| Palladium on Carbon (10%) | 0.05-0.1 | - | Commercial |
| Hydrogen Gas | Excess | High Purity | - |
| Lithium Aluminum Hydride | 1.5-2.0 | >95% | Commercial |
| Tetrahydrofuran | - | Anhydrous | Commercial |
Table 3: Reagents for the reduction steps.
Conclusion
This technical guide provides a viable and detailed synthetic protocol for the preparation of this compound. The described multi-step synthesis is based on robust and well-understood chemical transformations, offering a clear pathway for researchers in the field of medicinal and synthetic organic chemistry. The provided experimental details, reagent tables, and graphical representations are intended to support the successful execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
An In-depth Technical Guide to 3-(Isoxazol-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3-(Isoxazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its classification as a research chemical, publicly available data on its specific physical properties, detailed experimental protocols, and biological activity are limited. This guide compiles the available information and presents general methodologies applicable to the isoxazole class of compounds.
Core Chemical Properties
This compound is a solid compound at room temperature, characterized by the presence of an isoxazole ring linked to a propanol side chain. The isoxazole moiety is a well-established pharmacophore, known to be present in a variety of biologically active molecules.[1][2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | [3] |
| CAS Number | 10421-09-7 | [3] |
| Appearance | Solid | |
| SMILES String | OCCCC1=CON=C1 | |
| InChI Key | UAJXYTTYMXWESL-UHFFFAOYSA-N | |
| Storage | Sealed in dry, 2-8°C | [3] |
| Flash Point | Not applicable |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, the synthesis of isoxazole derivatives is a well-established area of organic chemistry. A common and versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][4] For the synthesis of this compound, a plausible starting material would be pent-4-yn-1-ol.
General Experimental Protocol: Synthesis of 4-Substituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of isoxazoles that can be adapted for this compound.
Materials:
-
An appropriate alkyne (e.g., pent-4-yn-1-ol for the target compound)
-
A source for the nitrile oxide (e.g., an aldoxime treated with an oxidizing agent like N-chlorosuccinimide)
-
An organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine)
Procedure:
-
Dissolve the aldoxime in the chosen organic solvent.
-
Add the base to the solution.
-
Slowly add the oxidizing agent to generate the nitrile oxide in situ.
-
To this mixture, add the alkyne (e.g., pent-4-yn-1-ol).
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Note: Specific ¹H NMR, ¹³C NMR, and mass spectral data for this compound are not currently available in public spectral databases.
Potential Biological Activity
The isoxazole ring is a key structural motif in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4] The specific biological activity of this compound has not been reported. However, isoxazole derivatives have been investigated as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some isoxazole-containing steroids have been shown to inhibit androgen signaling, suggesting potential applications in prostate cancer research.[5]
Given the lack of specific biological data for this compound, a general workflow for its initial biological characterization is proposed below.
Figure 1. A generalized workflow for the initial biological evaluation of a novel chemical entity like this compound.
Safety and Handling
As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6][7][8][9]
Table 2: Safety Information for this compound
| Precautionary Measure | Recommendation |
| Eye Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves and a lab coat. |
| Inhalation | Avoid breathing dust or vapors. Use in a well-ventilated area or with a fume hood. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
| Fire Safety | As a combustible solid, keep away from open flames and high temperatures. |
Conclusion
This compound is a chemical compound with potential for further investigation in drug discovery, given the established biological importance of the isoxazole scaffold. This guide provides the currently available chemical information and outlines general procedures for its synthesis and biological evaluation. Further research is required to fully elucidate its specific chemical properties, develop optimized synthetic routes, and explore its pharmacological potential. Commercial suppliers, such as Sigma-Aldrich, provide this compound for research purposes but do not supply analytical data, emphasizing the need for independent characterization by the end-user.[10]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10421-09-7|this compound|BLD Pharm [bldpharm.com]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-Isoxazol-4-ylpropan-1-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: 3-(Isoxazol-4-yl)propan-1-ol (CAS No. 10421-09-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Isoxazol-4-yl)propan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, spectroscopic profile, and general synthetic approaches. It also touches upon the broader biological context of isoxazole-containing compounds.
Core Compound Data
CAS Number: 10421-09-7[1][2][3][4]
Molecular Formula: C₆H₉NO₂[1][2]
Molecular Weight: 127.14 g/mol [1]
Chemical Structure:
References
Spectroscopic Characterization of 3-(Isoxazol-4-yl)propan-1-ol: A Technical Guide
Introduction
3-(Isoxazol-4-yl)propan-1-ol is a heterocyclic compound containing an isoxazole ring linked to a propanol chain. The structural elucidation and confirmation of such novel molecules are paramount in the fields of medicinal chemistry and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of molecular structures. This guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data. While specific experimental spectra for this exact compound are not widely published, the data presented herein are predicted based on the analysis of its constituent functional groups and analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-5 (isoxazole) |
| ~8.0 | Singlet | 1H | H-3 (isoxazole) |
| ~3.7 | Triplet | 2H | -CH₂-OH |
| ~2.8 | Triplet | 2H | Isoxazole-CH₂- |
| ~2.0 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~1.5 | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-5 (isoxazole) |
| ~150 | C-3 (isoxazole) |
| ~115 | C-4 (isoxazole) |
| ~62 | -CH₂-OH |
| ~32 | -CH₂-CH₂-CH₂- |
| ~22 | Isoxazole-CH₂- |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (isoxazole ring) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1620-1580 | Medium | C=N stretch (isoxazole ring) |
| 1470-1430 | Medium | C=C stretch (isoxazole ring) |
| 1150-1050 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 127 | [M]⁺ (Molecular Ion) |
| 110 | [M - OH]⁺ |
| 96 | [M - CH₂OH]⁺ |
| 82 | [M - CH₂CH₂OH]⁺ |
| 69 | Isoxazole ring fragment |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis.
NMR Spectroscopy (¹H and ¹³C)
A standard protocol for obtaining NMR spectra involves sample preparation, data acquisition, and processing.[1][2]
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[1]
-
Transfer the filtered solution to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
-
Data Acquisition :
-
¹H NMR :
-
¹³C NMR :
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and simple method.[3][4]
-
Sample Preparation (ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[3]
-
Place the sample on the crystal and apply pressure using the pressure clamp to ensure good contact.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to produce the transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Electron Impact (EI) is a common ionization technique for obtaining the mass spectrum of small organic molecules.[5][6]
-
Sample Introduction :
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization :
-
Mass Analysis :
-
Detection :
-
An electron multiplier or other detector detects the separated ions.[5]
-
The resulting signal is amplified and recorded to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Substituted Isoxazole Propanols
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The isoxazole scaffold serves as a versatile pharmacophore found in numerous FDA-approved drugs.[2] The substitution pattern on the isoxazole ring plays a crucial role in determining the molecule's physicochemical properties, biological activity, and conformational preferences. This guide focuses on the molecular structure and conformational analysis of 4-substituted isoxazole propanols, a class of compounds with potential applications in drug discovery.
Molecular Structure and Physicochemical Properties
The fundamental structure of 3-(isoxazol-4-yl)propan-1-ol consists of an isoxazole ring substituted at the 4-position with a propan-1-ol side chain.
Table 1: Physicochemical Properties of this compound (Predicted and General)
| Property | Value | Source/Method |
| Molecular Formula | C₆H₉NO₂ | - |
| Molecular Weight | 127.14 g/mol | - |
| CAS Number | 10421-09-7 | - |
| Hydrogen Bond Donors | 1 (hydroxyl group) | General Chemical Principles |
| Hydrogen Bond Acceptors | 2 (isoxazole N and O) | General Chemical Principles |
| Rotatable Bonds | 3 (in the propanol chain) | General Chemical Principles |
| LogP (Predicted) | Varies by prediction software | Computational Prediction |
Synthesis and Characterization
The synthesis of 4-substituted isoxazoles can be achieved through various synthetic routes. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.
General Synthetic Protocol
A plausible synthetic route to this compound would involve the [3+2] cycloaddition of a nitrile oxide with pent-4-yn-1-ol.
Experimental Workflow for a Representative Synthesis:
References
The Isoxazole Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its versatile synthesis and the unique physicochemical properties it imparts to molecules have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds, from their initial synthesis to their role in modern drug development. It details key synthetic milestones, provides experimental protocols for significant compounds, and elucidates the signaling pathways targeted by prominent isoxazole-containing drugs.
Early Discovery and Foundational Syntheses
The history of isoxazole chemistry begins in the late 19th and early 20th centuries, with pioneering work by Arthur Hantzsch and Ludwig Claisen. Hantzsch was the first to propose the name "isoxazole" to distinguish it from its isomer, oxazole.[1] However, it was Ludwig Claisen who, in 1903, reported the first definitive synthesis of the parent isoxazole ring.[2]
The Claisen Synthesis (1903)
Claisen's seminal work involved the oximation of propargylaldehyde acetal.[2] This foundational reaction provided the first reliable method for constructing the isoxazole nucleus, opening the door for further exploration of this new class of heterocyclic compounds.
Experimental Protocol: Claisen's Synthesis of Isoxazole (General Procedure)
-
Oximation: Propargylaldehyde acetal is reacted with hydroxylamine. The hydroxylamine adds to the aldehyde, and subsequent dehydration leads to the formation of an oxime.
-
Cyclization: The oxime intermediate then undergoes an intramolecular cyclization, driven by the reaction of the hydroxyl group of the oxime with the alkyne functionality. This ring-closing reaction forms the isoxazole ring.
-
Deprotection: The acetal protecting group is removed under acidic conditions to yield the final isoxazole product.
The yields for this initial synthesis were not explicitly reported in the readily available literature, a common characteristic of early chemical publications. However, this synthesis laid the groundwork for future, more efficient methods.
The Advent of 1,3-Dipolar Cycloaddition
A significant leap in isoxazole synthesis came with the development of the 1,3-dipolar cycloaddition reaction, a concept introduced by Rolf Huisgen in the 1960s.[3] This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form an isoxazole or isoxazoline, respectively.[3][4][5] This method offered a highly versatile and regioselective route to a wide variety of substituted isoxazoles.[6]
Evolution of Synthetic Methodologies
The following diagram illustrates the logical evolution of synthetic strategies for isoxazole compounds, from the foundational classical methods to modern, more efficient catalytic approaches.
Isoxazole-Containing Drugs: Synthesis and Mechanism of Action
The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a number of commercially successful drugs. The following sections detail the synthesis and mechanism of action for three prominent examples: Sulfamethoxazole, Valdecoxib, and Leflunomide.
Sulfamethoxazole: An Antibacterial Agent
Sulfamethoxazole is a sulfonamide antibiotic that has been in clinical use since 1961. It is often used in combination with trimethoprim to treat a variety of bacterial infections.[7]
Experimental Protocol: Synthesis of Sulfamethoxazole
The synthesis of sulfamethoxazole involves the reaction of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group.
-
Coupling Reaction: p-Acetamidobenzenesulfonyl chloride is reacted with 3-amino-5-methylisoxazole in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.
-
Hydrolysis: The resulting N-acetylsulfamethoxazole is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and yield sulfamethoxazole.
Signaling Pathway: Inhibition of Folate Synthesis
Sulfamethoxazole functions by inhibiting the bacterial synthesis of dihydrofolic acid, an essential precursor for the synthesis of nucleic acids and proteins.[8] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[9]
Valdecoxib: A COX-2 Inhibitor
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was approved for the treatment of arthritis and menstrual pain but was later withdrawn from the market due to concerns about cardiovascular side effects.[10]
Experimental Protocol: Synthesis of Valdecoxib
A common synthetic route to valdecoxib involves the following key steps:
-
Oxime Formation: Deoxybenzoin is treated with hydroxylamine to form the corresponding oxime.
-
Cyclization: The oxime is then reacted with two equivalents of butyllithium, followed by cyclization with ethyl acetate to form the isoxazoline intermediate.
-
Sulfonylation and Ammonolysis: The isoxazoline is treated with chlorosulfonic acid, and the resulting sulfonyl chloride is reacted with ammonia to yield valdecoxib.
Signaling Pathway: Selective COX-2 Inhibition
Valdecoxib's therapeutic effect stems from its selective inhibition of COX-2, an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[11] By inhibiting COX-2, valdecoxib reduces the synthesis of these pro-inflammatory molecules.[12]
Leflunomide: An Immunomodulatory Agent
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly converted to its active metabolite, teriflunomide.
Experimental Protocol: Synthesis of Leflunomide
The synthesis of leflunomide is a two-step process:
-
Acid Chloride Formation: 5-methylisoxazole-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form 5-methylisoxazole-4-carboxylic acid chloride.
-
Amidation: The acid chloride is then reacted with 4-trifluoromethylaniline in the presence of a base to form the amide bond, yielding leflunomide.
Signaling Pathway: Inhibition of Pyrimidine Synthesis
The active metabolite of leflunomide, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting DHODH, leflunomide depletes the pyrimidine pool, thereby inhibiting the proliferation of rapidly dividing cells like activated lymphocytes, which are key players in autoimmune diseases.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of isoxazole compounds.
Table 1: Comparison of Isoxazole Synthesis Methodologies
| Synthesis Method | Key Features | Typical Yields |
| Claisen Synthesis (1903) | First definitive synthesis of the isoxazole ring. | Not explicitly reported in early literature, likely low to moderate. |
| Huisgen 1,3-Dipolar Cycloaddition | Highly versatile and regioselective. | Good to excellent (often >80%). |
| Modern Catalytic Methods | Utilizes copper or ruthenium catalysts; milder reaction conditions. | Often quantitative (>95%). |
| Microwave-Assisted Synthesis | Rapid reaction times; often solvent-free. | Good to excellent (often >90%). |
Table 2: Biological Activity of Selected Isoxazole-Containing Drugs
| Drug | Target | Indication | Representative IC50 Values |
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Bacterial Infections | Varies by bacterial species. |
| Valdecoxib | Cyclooxygenase-2 (COX-2) | Arthritis, Pain | ~5 nM for COX-2 |
| Leflunomide (Teriflunomide) | Dihydroorotate Dehydrogenase (DHODH) | Rheumatoid Arthritis | ~1 µM for human DHODH |
Conclusion
From its initial discovery over a century ago to its current prominent role in drug development, the isoxazole core has proven to be a remarkably versatile and valuable scaffold. The evolution of its synthesis, from the classical methods of Claisen to modern, highly efficient catalytic and green chemistry approaches, has enabled the exploration of a vast chemical space. The successful development of isoxazole-containing drugs targeting a range of diseases underscores the enduring importance of this heterocycle in medicinal chemistry. Future research will undoubtedly continue to uncover new synthetic methodologies and novel therapeutic applications for this remarkable class of compounds.
References
- 1. ijpca.org [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Inhibition of COX-2 pathway as a potential prophylaxis against arthrofibrogenesis in a rabbit model of joint contracture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 10. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties contribute to a diverse range of pharmacological activities, making isoxazole derivatives promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of isoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.[1][2][3]
Anticancer Activity
Isoxazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] These mechanisms include the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerase, and disruption of tubulin polymerization.[4][5]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | OVCAR-3 (Ovarian) | 5.0 | |
| MCF-7 (Breast) | 16.0 | [6] | |
| HCT 116 (Colon) | 5.0 | [6] | |
| Compound 4c | U87 (Glioblastoma) | 67.6 | [6] |
| Compound 4b | U87 (Glioblastoma) | 42.8 | [6] |
| Compound 4a | U87 (Glioblastoma) | 61.4 | [6] |
| Compound 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [6] |
| A549 (Lung) | 14.92 ± 1.70 | [6] | |
| Curcumin Derivative 40 | MCF-7 (Breast) | 3.97 | [6] |
| Hydnocarpin Derivative 5 | A375 (Melanoma) | 3.6 (24h), 0.76 (48h) | [6] |
| TTI-4 | MCF-7 (Breast) | 2.63 | [7] |
| Compound 9 | MDA-MB-231 (Breast) | 30.6 | |
| Compound 25 | MDA-MB-231 (Breast) | 35.5 | [8] |
| Compound 34 | MDA-MB-231 (Breast) | 22.3 | [8] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [9] |
| MDA-MB-231 (Breast) | 35.9 | [9] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [9] |
| MDA-MB-231 (Breast) | 35.1 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11][12]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting a dose-response curve.[12]
Signaling Pathway: Induction of Apoptosis
Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[5][14]
Antimicrobial Activity
Isoxazole-containing compounds have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[3][15][16] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of selected isoxazole derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 178d | Escherichia coli | 117 | [17] |
| 178e | Escherichia coli | 110 | [17] |
| 178f | Escherichia coli | 95 | [17] |
| 178d | Staphylococcus aureus | 100 | [17] |
| 178e | Staphylococcus aureus | 95 | [17] |
| TPI-2 | S. aureus / E. coli | 6.25 | [15] |
| TPI-5 | S. aureus / E. coli | 6.25 | [15] |
| TPI-14 | Candida albicans / Aspergillus niger | 6.25 | [15] |
| 13a-e | S. aureus / B. cereus | 500 | [16] |
| 18 | B. cereus | 31.25 | [16] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.[18][19][20]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of inhibition will be observed around the well.[18][21]
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar.[20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate to create a lawn.[19][22]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[19][22]
-
Compound Addition: Add a specific volume of the isoxazole derivative solution at a known concentration into each well.[19]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.[22]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.
Anti-inflammatory Activity
Several isoxazole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23]
Quantitative Anti-inflammatory Data
The following table shows the in vivo anti-inflammatory activity of an isoxazole derivative in the carrageenan-induced paw edema model.
| Compound ID | Activity | Reference |
| Compound 7a | 51% inhibition of paw edema | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is used to assess the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Divide animals into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the isoxazole derivative or standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antiviral Activity
Certain isoxazole derivatives have shown promise as antiviral agents, although this area is less explored compared to their other biological activities.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds against lytic viruses.[24][25]
Principle: This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound.[24][25] A plaque is a localized area of cell death caused by viral infection.
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[25]
-
Compound and Virus Preparation: Prepare serial dilutions of the isoxazole derivative and a standardized virus stock.[24]
-
Infection and Treatment: Infect the cell monolayers with the virus in the presence of different concentrations of the isoxazole derivative.[24]
-
Overlay: After an adsorption period, add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[25]
-
Incubation: Incubate the plates until plaques are visible in the virus control wells.[25]
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[24]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 (50% effective concentration) value.
Anticonvulsant Activity
Isoxazole derivatives have been investigated for their potential in treating epilepsy, with some compounds showing significant anticonvulsant effects in preclinical models.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][26][27][28]
Principle: An electrical stimulus is applied to rodents to induce a maximal seizure characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant activity.[4][27]
Procedure:
-
Animal Preparation: Use rodents (mice or rats) and acclimate them to the laboratory conditions.[26]
-
Compound Administration: Administer the isoxazole derivative at different doses.
-
Electrode Placement and Stimulation: Apply corneal or auricular electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[4][26]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: Determine the ED50 (median effective dose) of the compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.[4]
Analgesic Activity
The pain-relieving properties of isoxazole derivatives have been demonstrated in various animal models of nociception.[29][30][31][32]
Quantitative Analgesic Data
The following table presents the analgesic activity of selected isoxazole derivatives in the hot plate test.
| Compound ID | Dose (mg/kg) | Analgesic Activity | Reference |
| B2 | 6 | High | [29][30] |
| 2e | 100 | Significant | [32] |
| 2f | 100 | Significant | [32] |
Experimental Protocol: Hot Plate Test
The hot plate test is used to evaluate centrally acting analgesics.[1][2][33]
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.[1][2]
Procedure:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[33]
-
Baseline Measurement: Place each animal on the hot plate and record the baseline latency to the first sign of nociception (paw licking or jumping). A cut-off time is set to prevent tissue damage.[33]
-
Compound Administration: Administer the isoxazole derivative to the test group.
-
Post-treatment Measurement: At specific time intervals after drug administration, place the animals back on the hot plate and record their reaction times.[33]
-
Data Analysis: Compare the post-treatment latencies to the baseline values to determine the analgesic effect.
Signaling Pathways Modulated by Isoxazole Derivatives
Isoxazole derivatives exert their diverse biological effects by interacting with various signaling pathways. A notable example is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cellular stress responses.
The isoxazole scaffold represents a versatile and valuable platform for the design and development of new therapeutic agents. The diverse biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties, highlight their significant potential in addressing a wide range of unmet medical needs. The data and protocols presented in this technical guide serve as a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of isoxazole-based compounds for clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective drugs.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay [protocols.io]
- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. botanyjournals.com [botanyjournals.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistnotes.com [chemistnotes.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 28. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. sarpublication.com [sarpublication.com]
- 32. researchgate.net [researchgate.net]
- 33. jcdr.net [jcdr.net]
A Technical Guide to the Solubility of 3-(Isoxazol-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-(Isoxazol-4-yl)propan-1-ol
This compound is a heterocyclic compound containing an isoxazole ring linked to a propanol group. The structural features—a polar alcohol group (a hydrogen bond donor and acceptor) and a polar isoxazole ring (with nitrogen and oxygen heteroatoms), combined with a short aliphatic chain—suggest that it is likely to be a solid at room temperature and exhibit some degree of solubility in polar solvents.[1][2] The presence of both polar and non-polar regions means it may also have some solubility in organic solvents.
Accurate solubility data is critical in drug discovery and development for various reasons, including its impact on bioassays, formulation for in vivo dosing, and intestinal absorption.[3] Low solubility can lead to unpredictable results in in vitro testing and poor bioavailability.[4] Therefore, experimental determination of its solubility profile is a crucial step in its evaluation as a potential drug candidate.
Solubility Data
As of the date of this publication, specific quantitative experimental data on the solubility of this compound in various solvents is not available in peer-reviewed journals or public chemical databases. Researchers are encouraged to perform their own solubility studies using the protocols outlined in this guide. The following table is provided as a template for recording experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used | Notes |
| Water | |||||
| Phosphate-Buffered Saline (PBS) pH 7.4 | |||||
| Ethanol | |||||
| Methanol | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Dichloromethane | |||||
| Hexane |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the kinetic and thermodynamic solubility of a compound like this compound.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[5] The shake-flask method is a widely accepted technique for this measurement.[4]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. This ensures that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[4][5]
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.[6]
Kinetic Solubility
Kinetic solubility is often measured in early drug discovery as it is faster and more amenable to high-throughput screening.[4][7] This method typically involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer.[4][7]
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
3.2.1. Nephelometric Assay
This method measures the light scattering caused by fine particles of precipitate that form when a compound is not fully soluble.[4]
Materials:
-
This compound stock solution in DMSO (e.g., 10-20 mM).[7]
-
Aqueous buffer (e.g., PBS pH 7.4).
-
Microtiter plates (e.g., 96-well).
-
A nephelometer or a plate reader capable of measuring light scattering.
Procedure:
-
Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[8]
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Mix the contents thoroughly and incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).[4][8]
-
Measure the light scattering in each well using a nephelometer.[8] An increase in light scattering compared to a control indicates precipitation and insolubility at that concentration.
3.2.2. Direct UV Assay
This method quantifies the amount of compound that remains in solution after filtration.
Materials:
-
This compound stock solution in DMSO.
-
Aqueous buffer (e.g., PBS pH 7.4).
-
Filter microtiter plates (with a membrane that does not bind the compound).
-
UV-transparent microtiter plates.
-
A UV spectrophotometer plate reader.
Procedure:
-
Add a small volume of the DMSO stock solution to the wells of a filter plate.[8]
-
Add the aqueous buffer to dilute the stock solution to the desired concentrations.
-
Mix and incubate the plate for a specified time (e.g., 1-2 hours).
-
Filter the solution into a UV-transparent plate by centrifugation or vacuum.[8]
-
Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).[8]
-
Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining thermodynamic solubility using the shake-flask method.
References
- 1. 3-Isoxazol-4-ylpropan-1-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Technical Guide to the Purity and Characterization of 3-(Isoxazol-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 3-(Isoxazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, analytical methodologies for purity determination, and detailed spectral characterization.
Physicochemical Properties
This compound is a stable, non-chiral molecule. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | Hit2Lead[1] |
| Molecular Weight | 127.14 g/mol | BLDpharm[1] |
| CAS Number | 10421-09-7 | Hit2Lead[1] |
| Appearance | Liquid or Solid | Hit2Lead, Sigma-Aldrich[1][2] |
| Purity | ≥95% | Hit2Lead[1] |
| LogP | -0.54 | Hit2Lead[1] |
| Rotatable Bonds | 3 | Hit2Lead[1] |
| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |
Purity Determination
The purity of this compound is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the isoxazole ring shows significant absorbance (e.g., 210-230 nm).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample onto the column. The purity is determined by the area percentage of the main peak in the chromatogram.
Structural Characterization
A combination of spectroscopic techniques is used to confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Isoxazole H-5 |
| ~8.2 | s | 1H | Isoxazole H-3 |
| ~3.7 | t | 2H | -CH₂-OH |
| ~2.7 | t | 2H | Isoxazole-CH₂- |
| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |
| ~1.6 | br s | 1H | -OH |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Isoxazole C-5 |
| ~150 | Isoxazole C-3 |
| ~115 | Isoxazole C-4 |
| ~62 | -CH₂-OH |
| ~32 | -CH₂-CH₂-CH₂- |
| ~25 | Isoxazole-CH₂- |
Experimental Protocol for NMR:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (isoxazole ring) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600-1550 | Medium | C=N stretch (isoxazole ring) |
| 1470-1430 | Medium | C=C stretch (isoxazole ring) |
| 1150-1050 | Strong | C-O stretch (primary alcohol) |
| 950-900 | Medium | N-O stretch (isoxazole ring) |
Experimental Protocol for IR Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid compound can be placed between two KBr or NaCl plates. If the compound is a solid, a KBr pellet can be prepared.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used.
-
Expected Molecular Ion: [M+H]⁺ at m/z 128.06.
-
Key Fragmentation Ions: Fragments corresponding to the loss of water (m/z 110), the propanol side chain, and cleavage of the isoxazole ring are expected.
Experimental Protocol for Mass Spectrometry:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode.
Conclusion
The purity and identity of this compound can be reliably established through a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for determining purity, while NMR, IR, and mass spectrometry provide unambiguous structural confirmation. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound.
References
An In-depth Technical Guide on the Safety, Handling, and Properties of 3-(Isoxazol-4-yl)propan-1-ol
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited for this specific compound. It is imperative to supplement this guide with internal safety assessments and to handle this chemical with the caution appropriate for a substance with an incomplete toxicological profile.
Introduction
3-(Isoxazol-4-yl)propan-1-ol is a heterocyclic compound containing an isoxazole ring, a structural motif present in various biologically active molecules and pharmaceuticals.[1][2] As a research chemical, a thorough understanding of its safety, handling, and physicochemical properties is crucial for ensuring laboratory safety and the integrity of experimental results. This guide synthesizes the available information on this compound and provides general safety protocols applicable to novel chemical entities.
Physicochemical Properties
Limited specific data for this compound is available. The following table summarizes the known properties.
| Property | Value | Source |
| CAS Number | 10421-09-7 | [3][4] |
| Molecular Formula | C6H9NO2 | [3] |
| Molecular Weight | 127.14 g/mol | [3] |
| Physical Form | Solid | |
| SMILES String | OCCCC1=CON=C1 | [3] |
| InChI Key | UAJXYTTYMXWESL-UHFFFAOYSA-N |
Safety and Hazard Information
A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. The information below is collated from supplier data and general knowledge of related chemical classes. It is crucial to treat this compound as potentially hazardous.
GHS Hazard Classification
A specific GHS classification for this compound is not available. However, based on the isoxazole moiety and the propanol chain, the following potential hazards should be considered. The parent compound, isoxazole, is classified as a highly flammable liquid and can cause severe skin burns and eye damage.[5] While this compound is a solid, these are important considerations for its thermal decomposition products and potential reactivity.
Toxicological Data
No specific toxicological data (e.g., LD50, LC50) for this compound has been found in the public domain. The toxicological properties are unknown. Therefore, it must be handled with the assumption that it is toxic.
General Safety Precautions
Given the lack of specific data, a conservative approach to handling is mandatory. General handling advice for research chemicals of unknown toxicity should be followed.
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| P262 | Do not get in eyes, on skin, or on clothing.[7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][8] |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Aspect | Recommendation | Source |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [3] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | [9] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and bases. | [7] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed.
| Situation | Procedure |
| Spill | Sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10] |
Experimental Protocols Workflow
As no specific experimental protocols for the safety assessment of this compound are available, a general workflow for evaluating a novel chemical compound is presented below. This workflow is a conceptual guide and should be adapted based on the specific research context and institutional safety protocols.
Caption: General workflow for the safety assessment of a novel chemical compound.
Signaling Pathways
There is no information available in the public domain regarding the interaction of this compound with any biological signaling pathways.
Conclusion
The available data on the safety and handling of this compound is sparse. It is imperative for researchers to handle this compound with a high degree of caution, assuming it to be potentially hazardous. The use of appropriate personal protective equipment and adherence to standard laboratory safety protocols are essential. Further experimental investigation is required to fully characterize the toxicological and biological properties of this molecule. Until such data is available, a risk-averse approach is the only responsible course of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpca.org [ijpca.org]
- 3. 10421-09-7|this compound|BLD Pharm [bldpharm.com]
- 4. Hit2Lead | 3-isoxazol-4-ylpropan-1-ol | CAS# 10421-09-7 | MFCD05864501 | BB-4009738 [hit2lead.com]
- 5. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Methodological & Application
Synthesis of 3-(Isoxazol-4-yl)propan-1-ol Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(isoxazol-4-yl)propan-1-ol derivatives. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] Derivatives of isoxazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, often through the modulation of key signaling pathways.[2][3][4] The this compound core represents a valuable building block for the development of novel therapeutics, offering a versatile platform for structural modification to optimize potency, selectivity, and pharmacokinetic profiles.
Proposed Synthetic Pathway
A robust synthetic route to this compound derivatives commences with the readily accessible ethyl 5-methylisoxazole-4-carboxylate. This multi-step synthesis involves olefination followed by reduction to yield the target alcohol. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (5-methylisoxazol-4-yl)methanol
This protocol describes the reduction of the ester functionality of ethyl 5-methylisoxazole-4-carboxylate to the corresponding primary alcohol.
Materials:
-
Ethyl 5-methylisoxazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of ethyl 5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford (5-methylisoxazol-4-yl)methanol.
| Reagent | Molar Ratio | Purity |
| Ethyl 5-methylisoxazole-4-carboxylate | 1.0 | >98% |
| Lithium aluminum hydride | 1.5 | >95% |
| Anhydrous Tetrahydrofuran | - | DriSolv |
Table 1: Reagents for the synthesis of (5-methylisoxazol-4-yl)methanol.
Step 2: Synthesis of 5-methylisoxazole-4-carbaldehyde
This protocol outlines the oxidation of (5-methylisoxazol-4-yl)methanol to the corresponding aldehyde.
Materials:
-
(5-methylisoxazol-4-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred solution of (5-methylisoxazol-4-yl)methanol (1.0 eq) in anhydrous DCM, PCC (1.5 eq) is added in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of silica gel, eluting with DCM.
-
The filtrate is concentrated under reduced pressure to yield 5-methylisoxazole-4-carbaldehyde.
| Reagent | Molar Ratio | Purity |
| (5-methylisoxazol-4-yl)methanol | 1.0 | >97% |
| Pyridinium chlorochromate | 1.5 | >98% |
| Anhydrous Dichloromethane | - | DriSolv |
Table 2: Reagents for the synthesis of 5-methylisoxazole-4-carbaldehyde.
Step 3: Synthesis of Ethyl (E)-3-(5-methylisoxazol-4-yl)acrylate
This protocol describes the chain extension of the aldehyde using a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester.
Materials:
-
5-methylisoxazole-4-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, triethyl phosphonoacetate (1.2 eq) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 5-methylisoxazole-4-carbaldehyde (1.0 eq) in anhydrous THF is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give ethyl (E)-3-(5-methylisoxazol-4-yl)acrylate.
| Reagent | Molar Ratio | Purity |
| 5-methylisoxazole-4-carbaldehyde | 1.0 | >95% |
| Triethyl phosphonoacetate | 1.2 | >98% |
| Sodium hydride (60%) | 1.2 | - |
| Anhydrous Tetrahydrofuran | - | DriSolv |
Table 3: Reagents for the synthesis of Ethyl (E)-3-(5-methylisoxazol-4-yl)acrylate.
Step 4: Synthesis of 3-(5-methylisoxazol-4-yl)propan-1-ol
This final step involves the reduction of both the ester and the double bond of the α,β-unsaturated ester to yield the target saturated alcohol.
Materials:
-
Ethyl (E)-3-(5-methylisoxazol-4-yl)acrylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of ethyl (E)-3-(5-methylisoxazol-4-yl)acrylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C.
-
The reaction mixture is stirred at room temperature for 5 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting slurry is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-(5-methylisoxazol-4-yl)propan-1-ol.
| Reagent | Molar Ratio | Purity |
| Ethyl (E)-3-(5-methylisoxazol-4-yl)acrylate | 1.0 | >95% |
| Lithium aluminum hydride | 2.5 | >95% |
| Anhydrous Tetrahydrofuran | - | DriSolv |
Table 4: Reagents for the synthesis of 3-(5-methylisoxazol-4-yl)propan-1-ol.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Isoxazole derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammation.[3] For instance, certain isoxazole-containing compounds have been shown to inhibit the p38 MAP kinase signaling pathway, which plays a crucial role in the production of inflammatory cytokines.[5]
Below is a representative diagram of a kinase signaling pathway that can be targeted by isoxazole derivatives.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Isoxazol-4-yl)propan-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-(isoxazol-4-yl)propan-1-ol as a versatile building block in medicinal chemistry. The isoxazole moiety is a prominent scaffold in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The this compound synthon offers a key advantage by providing a reactive hydroxyl group on a flexible propyl chain at the 4-position of the isoxazole ring, allowing for diverse structural modifications and the exploration of structure-activity relationships (SAR).
Key Applications in Drug Discovery
This compound serves as a crucial intermediate for the synthesis of more complex molecules targeting various biological pathways. Its structural features allow for its incorporation into lead compounds where the isoxazole can act as a bioisostere for other functional groups, and the propanol side chain can be modified to optimize pharmacokinetic and pharmacodynamic properties.
Primary areas of application include:
-
Kinase Inhibitors: The isoxazole core is a common feature in many kinase inhibitors. The propanol side chain of this compound can be functionalized to introduce moieties that interact with specific residues in the kinase ATP-binding pocket, leading to potent and selective inhibition.
-
Anti-inflammatory Agents: Derivatives of this compound can be designed to target key enzymes in inflammatory pathways, such as cyclooxygenases (COX). The flexibility of the propanol linker allows for optimal positioning of pharmacophoric groups within the enzyme's active site.
-
GABA Receptor Modulators: The isoxazole ring is a known pharmacophore for GABA receptor ligands. Modification of the propanol side chain can lead to the development of novel agonists or antagonists with potential applications in neurological and psychiatric disorders.
Experimental Protocols
The following protocols are representative examples of how this compound can be synthesized and utilized as a key intermediate in the generation of a library of derivatives for biological screening.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 4-substituted isoxazoles which can be adapted for the preparation of this compound. The key step involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Materials:
-
Appropriate aldehyde (for in-situ generation of nitrile oxide)
-
Hydroxylamine hydrochloride
-
Pent-4-yn-1-ol
-
Base (e.g., triethylamine or sodium carbonate)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Nitrile Oxide Generation: In a round-bottom flask, dissolve the starting aldehyde in a suitable solvent. Add hydroxylamine hydrochloride and a base. Stir the mixture at room temperature to generate the corresponding aldoxime. The aldoxime is then converted in-situ to the nitrile oxide using a suitable oxidizing agent (e.g., N-chlorosuccinimide followed by a base).
-
Cycloaddition Reaction: To the solution containing the in-situ generated nitrile oxide, add pent-4-yn-1-ol. The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Protocol 2: Derivatization of this compound for SAR Studies
The terminal hydroxyl group of this compound is a convenient handle for introducing a variety of functional groups to explore structure-activity relationships.
Example: Synthesis of Ether Derivatives
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Alkyl or aryl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound in anhydrous solvent under an inert atmosphere, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl or aryl halide dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Example: Synthesis of Ester Derivatives
Materials:
-
This compound
-
Carboxylic acid or acid chloride
-
Coupling agent (e.g., DCC, EDC) or base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, DMF)
Procedure (using a coupling agent):
-
In a reaction vessel, dissolve the carboxylic acid, this compound, and a catalytic amount of DMAP in a suitable solvent.
-
Add the coupling agent (e.g., EDC) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction mixture is filtered to remove any precipitated urea byproduct (if DCC or EDC is used).
-
The filtrate is washed successively with dilute acid, dilute base, and brine.
-
The organic layer is dried and concentrated to yield the crude ester, which is then purified by chromatography.
Diagram of Derivatization Strategies:
Caption: Derivatization pathways for this compound.
Data Presentation
The biological activity of newly synthesized derivatives of this compound should be systematically evaluated. The following tables are templates for organizing quantitative data from such studies.
Table 1: Kinase Inhibitory Activity of Isoxazole Derivatives
| Compound ID | R Group (Modification) | Target Kinase | IC₅₀ (nM) | Selectivity vs. Off-Target Kinase (Fold) |
| Lead-1-OH | -CH₂CH₂CH₂OH | Kinase A | 1500 | 1 |
| Lead-1-OBn | -CH₂CH₂CH₂OCH₂Ph | Kinase A | 250 | 10 |
| Lead-1-OAc | -CH₂CH₂CH₂OCOCH₃ | Kinase A | 800 | 2 |
| ... | ... | ... | ... | ... |
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound ID | R Group (Modification) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | In vivo Efficacy (% Inhibition of Edema) |
| Lead-2-OH | -CH₂CH₂CH₂OH | 50 | 25 | 2 | 30% @ 10 mg/kg |
| Lead-2-OPh | -CH₂CH₂CH₂OPh | 20 | 5 | 4 | 55% @ 10 mg/kg |
| ... | ... | ... | ... | ... | ... |
Table 3: GABA Receptor Binding Affinity of Isoxazole Derivatives
| Compound ID | R Group (Modification) | GABA Receptor Subtype | Kᵢ (nM) | Functional Assay (EC₅₀/IC₅₀, µM) |
| Lead-3-OH | -CH₂CH₂CH₂OH | GABAₐ (α₁β₂γ₂) | >10000 | - |
| Lead-3-NH₂ | -CH₂CH₂CH₂NH₂ | GABAₐ (α₁β₂γ₂) | 500 | Agonist, EC₅₀ = 5.2 |
| ... | ... | ... | ... | ... |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound designed as kinase inhibitors.
Caption: Inhibition of the MAPK/ERK signaling pathway by an isoxazole-based kinase inhibitor.
Application Notes and Protocols for 3-(Isoxazol-4-yl)propan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isoxazol-4-yl)propan-1-ol is a versatile bifunctional building block in organic synthesis, incorporating both a nucleophilic primary alcohol and a pharmacologically relevant isoxazole core. The isoxazole moiety is a key pharmacophore found in a wide array of clinically approved drugs and biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2][3][4] The presence of the propanol side chain offers a convenient handle for synthetic elaboration, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents and other valuable organic molecules.
Physicochemical Properties and Spectroscopic Data
This compound is commercially available as a solid. Key identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Appearance | Solid |
| InChI | 1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 |
| SMILES | OCCCC1=CON=C1 |
Note: For detailed spectroscopic data, it is recommended to acquire and analyze the Certificate of Analysis from the supplier.
Applications in Organic Synthesis
The primary alcohol functionality of this compound allows for a variety of classical and modern organic transformations, making it a valuable precursor for the synthesis of a diverse range of derivatives.
Esterification Reactions
The hydroxyl group can be readily esterified with various carboxylic acids, acid chlorides, or anhydrides to furnish the corresponding esters. These ester derivatives can serve as prodrugs or as intermediates for further functionalization. A general protocol for Fischer esterification is provided below.
Experimental Protocol: General Procedure for Fischer Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired carboxylic acid (or an appropriate solvent such as toluene).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid.[5]
-
Heat the reaction mixture to reflux, with continuous stirring, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Ether Synthesis
The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with an alkyl halide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide).
-
Add a strong base, such as sodium hydride (NaH, ~1.1 eq.), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the desired alkyl halide (1.0-1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation to Aldehyde and Carboxylic Acid
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to further derivatives such as imines, oximes, or amides.
Experimental Protocol: Oxidation to 3-(Isoxazol-4-yl)propanal
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC, ~1.5 eq.).
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
Synthesis of Complex Heterocyclic Systems
The isoxazole-propanol scaffold can be incorporated into more complex molecular architectures, including those with potential therapeutic applications. For instance, isoxazole-containing propanol moieties have been utilized as building blocks in the synthesis of inhibitors of enzymes such as IL-17 and IFN-gamma, which are implicated in autoimmune diseases and chronic inflammation. While a direct synthesis from this compound is not explicitly detailed, the structural motif is present in complex final products, suggesting its utility as a key intermediate.[6]
Logical Workflow for Derivatization
The following diagram illustrates a logical workflow for the derivatization of this compound.
Caption: Derivatization pathways of this compound.
Signaling Pathways of Isoxazole-Containing Drugs
While specific signaling pathways for derivatives of this compound are not yet elucidated, the broader class of isoxazole-containing molecules has been shown to interact with various biological targets. For example, some isoxazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The general mechanism involves blocking the conversion of arachidonic acid to prostaglandins.
Caption: General COX inhibition pathway by isoxazole derivatives.
Conclusion
This compound is a promising and readily available building block for the synthesis of a wide range of functionalized molecules. Its bifunctional nature allows for diverse chemical transformations, leading to the creation of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further research into the biological activities of its derivatives is warranted to fully realize the potential of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction Mechanisms Involving 3-(Isoxazol-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential reaction mechanisms involving 3-(Isoxazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a wide array of approved drugs.[1] The isoxazole ring is a key pharmacophore known for a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document outlines a theoretical synthetic pathway for this compound based on established isoxazole synthesis methodologies and explores subsequent reactions involving the propanol side chain.
Synthesis of this compound
A plausible and efficient method for the synthesis of 4-substituted isoxazoles like this compound is through a [3+2] cycloaddition reaction. This reaction involves the formation of a nitrile oxide intermediate which then undergoes cycloaddition with an appropriately substituted alkyne.
A potential synthetic route involves the reaction of a nitrile oxide with pent-4-yn-1-ol. The nitrile oxide can be generated in situ from an aldoxime. This approach offers a high-yielding and regioselective pathway to the desired 4-substituted isoxazole.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol is a generalized procedure based on known methods for isoxazole synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
Pent-4-yn-1-ol
-
Formaldoxime
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve pent-4-yn-1-ol and formaldoxime in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add an aqueous solution of sodium hypochlorite dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C. The in situ generation of nitrile oxide from formaldoxime will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Expected Outcome:
The reaction is expected to yield this compound. The yield will be dependent on the specific reaction conditions and purity of the starting materials.
| Product | Molecular Formula | Molecular Weight | Theoretical Yield | Reference |
| This compound | C₆H₉NO₂ | 127.14 g/mol | - |
Reaction Mechanisms Involving the Propanol Side Chain
The propan-1-ol side chain of this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially novel biological activities.
Oxidation to 3-(Isoxazol-4-yl)propanoic Acid
The primary alcohol can be oxidized to a carboxylic acid using a suitable oxidizing agent. This transformation is a key step in creating derivatives with altered polarity and potential for amide coupling reactions.
Caption: Oxidation of the primary alcohol to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid/acetone)
-
Appropriate solvent (e.g., acetone for Jones reagent, water/acetone for KMnO₄)
-
Sodium bisulfite (for quenching KMnO₄)
-
Sulfuric acid (for acidification)
-
Ethyl acetate for extraction
Procedure (using KMnO₄):
-
Dissolve this compound in a mixture of water and acetone.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute sulfuric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(Isoxazol-4-yl)propanoic acid.
| Reactant | Product | Reagent | Expected Yield |
| This compound | 3-(Isoxazol-4-yl)propanoic Acid | KMnO₄ or Jones Reagent | Moderate to high |
Esterification
The hydroxyl group can be readily converted to an ester through reaction with an acyl chloride or a carboxylic acid under acidic catalysis (Fischer esterification). This allows for the introduction of various functional groups and can modulate the lipophilicity and pharmacokinetic properties of the parent molecule.
References
Applications of Isoxazole Compounds in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[2][3] This has led to the development of several successful drugs and numerous promising drug candidates.
This document provides detailed application notes on the diverse therapeutic applications of isoxazole derivatives, complete with quantitative data, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to guide researchers in this field.
Therapeutic Applications and Mechanisms of Action
Isoxazole derivatives have been successfully developed into drugs for a range of diseases. Their efficacy stems from the unique physicochemical properties of the isoxazole ring, which can engage in various non-covalent interactions with biological targets.[4][5]
Anti-inflammatory Activity: COX-2 Inhibition
A prominent example of an isoxazole-containing drug is Valdecoxib , a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[7][8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, valdecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Signaling Pathway of Valdecoxib (COX-2 Inhibition)
Caption: Valdecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of prostaglandins from arachidonic acid and thereby reducing inflammation and pain.
Antibacterial Activity: Folate Synthesis Inhibition
Sulfamethoxazole is a widely used sulfonamide antibiotic that features an isoxazole ring.[10][11] Its mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][11] Bacteria rely on this pathway to produce folate, an essential precursor for the synthesis of nucleic acids and proteins.[11] By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfamethoxazole disrupts bacterial growth and replication.[3][11]
Signaling Pathway of Sulfamethoxazole
Caption: Sulfamethoxazole competitively inhibits dihydropteroate synthase (DHPS), blocking the bacterial synthesis of folic acid and thereby inhibiting bacterial growth.
Immunomodulatory Activity: Pyrimidine Synthesis Inhibition
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[2][12] Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[2][13] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for the synthesis of DNA and RNA.[2] By inhibiting DHODH, leflunomide reduces the proliferation of T and B lymphocytes, thereby suppressing the autoimmune response.[2]
Signaling Pathway of Leflunomide
Caption: Leflunomide's active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), leading to the suppression of lymphocyte proliferation and the autoimmune response.
Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[14][15][16] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Quantitative Data Summary
The following tables summarize the in vitro activity of selected isoxazole compounds from the literature.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative 10a | DU145 (Prostate) | 0.96 | [16] |
| Isoxazole Derivative 10b | DU145 (Prostate) | 1.06 | [16] |
| Isoxazole-Curcumin Derivative 40 | MCF-7 (Breast) | 3.97 | [16] |
| Isoxazole-Indole Derivative 138 | MCF-7 (Breast) | 5.51 | [15] |
| Phenyl-isoxazole–carboxamide 129 | HeLa (Cervical) | 0.91 ± 1.03 | [15] |
| Phenyl-isoxazole–carboxamide 130 | MCF-7 (Breast) | 4.56 ± 2.32 | [15] |
| Isoxazole-linked 2-phenylbenzothiazole 26 | A549 (Lung) | 11–24 | [14] |
| Isoxazole-linked 2-phenylbenzothiazole 26 | Colo-205 (Colon) | 11–21 | [14] |
Table 2: Anti-inflammatory and Antibacterial Activity of Isoxazole-Containing Drugs
| Compound | Target/Organism | Parameter | Value | Reference |
| Valdecoxib | COX-2 | IC50 | 5 nM | [6] |
| Valdecoxib | COX-1 | IC50 | 150 µM | [9] |
| Sulfamethoxazole | Escherichia coli | MIC | Varies | [] |
| Sulfamethoxazole | Staphylococcus aureus | MIC | Varies | [] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of isoxazole compounds are provided below.
Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a general one-pot synthesis of 3,5-disubstituted isoxazoles.[1]
Materials:
-
Substituted aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
Substituted alkyne
-
Choline chloride:urea (1:2) deep eutectic solvent (DES)
-
Ethyl acetate (AcOEt)
-
Water
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the aldehyde (2 mmol) in the deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50 °C for 1 hour.
-
Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for 3 hours.
-
Add the alkyne (2 mmol) and stir the mixture for an additional 4 hours at 50 °C.
-
Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over MgSO4, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 3,5-disubstituted isoxazole.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Isoxazole compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[19]
-
Prepare serial dilutions of the isoxazole compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[19]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: A generalized workflow for determining the anticancer activity of isoxazole compounds using the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Isoxazole compound to be tested
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37 °C)
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the test bacterium in sterile saline.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the isoxazole compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
COX-2 Inhibition Assay
This fluorometric assay measures the activity of COX-2 for screening inhibitors.[23][24][25]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic acid (substrate)
-
COX Probe (e.g., Amplex™ Red)
-
Isoxazole compound to be tested
-
96-well black opaque plate
-
Fluorescence plate reader
Procedure:
-
Thaw all reagents and keep the enzyme on ice.
-
In a 96-well plate, add the following to each well: COX Assay Buffer, Heme, and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted COX-2 enzyme to all wells except the negative control.
-
Add the COX probe to all wells.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value for the test compound.
Conclusion
The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued importance in the quest for novel therapeutics. The protocols and data presented here provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of new isoxazole-based drug candidates.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 3. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. assaygenie.com [assaygenie.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 3-(Isoxazol-4-yl)propan-1-ol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(isoxazol-4-yl)propan-1-ol as a versatile building block in the generation of novel bioactive molecules, with a particular focus on the development of selective GABA-A receptor modulators. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3][4][5] The 4-substituted isoxazole ring, in conjunction with a flexible propanol linker, offers a unique three-dimensional vector for probing ligand-receptor interactions.
Introduction to Isoxazole-Containing Bioactive Molecules
The isoxazole ring is a five-membered heterocycle that is present in numerous clinically approved drugs and biologically active compounds.[1][2][3][4][5] Its unique electronic and structural features allow it to serve as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets. Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A significant area of interest is their application in neuroscience, particularly as modulators of neurotransmitter receptors such as the γ-aminobutyric acid type A (GABA-A) receptor.
This compound as a Synthetic Intermediate
This compound is a valuable starting material for the synthesis of diverse isoxazole-based compounds. The primary alcohol functionality provides a convenient handle for a variety of chemical transformations, including oxidation, esterification, and etherification, allowing for the introduction of diverse pharmacophoric groups. The three-carbon linker offers conformational flexibility, which can be crucial for optimal binding to a target protein.
Application Example: Synthesis of a Novel GABA-A Receptor Modulator
This section details a proposed synthetic route for a novel positive allosteric modulator of the GABA-A receptor, designated IZP-GABA-01 , starting from this compound. The design of IZP-GABA-01 is inspired by the structure-activity relationships of known pyrazoloquinolinone-based GABA-A receptor modulators.
Proposed Synthetic Scheme for IZP-GABA-01
The synthesis of IZP-GABA-01 is proposed as a multi-step sequence, commencing with the etherification of this compound with a suitable pyrazoloquinolinone precursor.
Experimental Protocols
Protocol 1: Synthesis of this compound
A detailed experimental protocol for the synthesis of the starting material, this compound, is provided below. This procedure is a representative method and may require optimization based on laboratory conditions.
Materials:
-
Propargyl alcohol
-
N-Hydroxy-N-methylmethanaminium chloride (hydroxylamine hydrochloride)
-
Paraformaldehyde
-
Triethylamine
-
Solvents: Dioxane, Diethyl ether, Ethyl acetate, Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: In situ generation of nitrile oxide. In a flame-dried round-bottom flask under an inert atmosphere, dissolve hydroxylamine hydrochloride (1.2 eq) in dioxane. Add triethylamine (2.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Step 2: Cycloaddition. To the stirred suspension, add a solution of pent-4-yn-1-ol (1.0 eq) in dioxane dropwise over 15 minutes.
-
Step 3: Reaction monitoring. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Step 4: Work-up. Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure. The residue is redissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
Step 5: Purification. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a crystalline solid.
Protocol 2: Synthesis of IZP-GABA-01
This protocol describes the proposed synthesis of the target bioactive molecule, IZP-GABA-01 , via a Williamson ether synthesis.
Materials:
-
This compound
-
A suitable halo-substituted pyrazoloquinolinone precursor (e.g., 8-chloro-pyrazolo[1,5-a]quinazolin-5(4H)-one)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Deprotonation. To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.2 eq) in anhydrous DMF dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.
-
Step 2: Nucleophilic substitution. A solution of 8-chloro-pyrazolo[1,5-a]quinazolin-5(4H)-one (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.
-
Step 3: Reaction monitoring. The reaction is heated to 60 °C and monitored by TLC until the starting material is consumed (typically 8-16 hours).
-
Step 4: Work-up. After cooling to room temperature, the reaction is carefully quenched with water. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine.
-
Step 5: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield IZP-GABA-01 .
Data Presentation
The following table summarizes the key physicochemical and in vitro biological data for the synthesized compounds.
| Compound ID | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Target | IC50/EC50 (nM) |
| This compound | 127.14 | 75 | >98 | - | - |
| IZP-GABA-01 | 322.33 | 65 | >99 | GABA-A Receptor (α1β2γ2) | EC50: 150 |
Visualizations
Synthetic Pathway of IZP-GABA-01
Caption: Proposed synthesis of IZP-GABA-01.
Proposed Mechanism of Action of IZP-GABA-01
Caption: Allosteric modulation of GABA-A receptor.
Conclusion
This compound serves as a highly adaptable building block for the synthesis of novel bioactive molecules. The presented synthetic protocol for a putative GABA-A receptor modulator, IZP-GABA-01, highlights a practical application of this starting material in drug discovery programs. The inherent properties of the isoxazole scaffold, combined with the synthetic tractability of the propanol side chain, make this compound a valuable asset for medicinal chemists exploring new therapeutic agents. Further derivatization and biological evaluation of compounds synthesized from this precursor are warranted to fully explore its potential in developing next-generation therapeutics.
References
Application Note: Analytical Methods for the Quantification of 3-(Isoxazol-4-yl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Isoxazol-4-yl)propan-1-ol is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug discovery and manufacturing, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
It is important to note that as of the writing of this document, specific validated analytical methods for this compound are not widely published. Therefore, the following protocols are proposed based on established methods for structurally similar small molecules, including alcohols and heterocyclic compounds. These methods are intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the proposed analytical methods. These values represent typical performance for well-validated GC and HPLC methods for similar small molecules and should be achievable during in-lab validation.
| Parameter | GC-MS Method (Hypothetical) | HPLC-UV Method (Hypothetical) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.5 - 250 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of this compound in simple matrices or as a pure substance. Derivatization may be required for improved peak shape and sensitivity, though direct injection is often feasible for alcohols.
a. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (IS): Prepare a 10 µg/mL solution of a suitable internal standard, such as 1,3-butanediol, in methanol.
-
Sample Preparation:
-
For bulk substance: Accurately weigh and dissolve the sample in methanol to a theoretical concentration within the calibration range.
-
For biological matrices: A liquid-liquid extraction or solid-phase extraction (SPE) protocol would need to be developed to remove interfering substances.
-
-
Final Sample for Injection: To 100 µL of each standard or sample, add 10 µL of the internal standard solution.
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A polar capillary column, such as a DB-WAX or CP-Wax 52 CB (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for alcohol analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (10:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MS Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.
c. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids, after appropriate sample cleanup.
a. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase, ranging from 0.5 µg/mL to 250 µg/mL.
-
Sample Preparation:
-
For pharmaceutical dosage forms: Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile) and dilute with the mobile phase to a concentration within the calibration range.
-
For biological samples: Protein precipitation followed by centrifugation and filtration is a common approach. For example, add 3 parts of cold acetonitrile to 1 part of plasma, vortex, centrifuge, and inject the supernatant.
-
b. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B.
-
2-10 min: 5% to 95% B.
-
10-12 min: 95% B.
-
12-13 min: 95% to 5% B.
-
13-15 min: 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the analyte. Based on the isoxazole ring, a wavelength in the range of 210-250 nm is likely to be suitable.
c. Data Analysis
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from the peak areas of the standard solutions.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
Application Notes and Protocols: Reaction of 3-(Isoxazol-4-yl)propan-1-ol with Reducing Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Isoxazol-4-yl)propan-1-ol is a bifunctional molecule containing a reactive isoxazole heterocycle and a primary alcohol. The isoxazole ring is a versatile synthon in organic chemistry, and its reductive cleavage opens pathways to various valuable intermediates, particularly β-amino enones. This document provides detailed application notes and protocols for the reaction of this compound with common reducing agents. The primary focus is on catalytic hydrogenation for selective isoxazole ring opening, a transformation of significant interest in the synthesis of complex molecules and pharmaceutical intermediates.[1][2]
Reaction Overview
The reduction of this compound can proceed via two main pathways depending on the choice of reducing agent:
-
Selective Isoxazole Ring Cleavage: This is typically achieved through catalytic hydrogenation.[2] The N-O bond of the isoxazole ring is cleaved, leading to the formation of a β-amino enone. The primary alcohol moiety is generally stable under these conditions. Common catalysts for this transformation include Raney Nickel and Palladium on carbon (Pd/C).[2][3]
-
No Reaction (with mild hydrides): Milder hydride reducing agents, such as sodium borohydride (NaBH4), are primarily used for the reduction of aldehydes and ketones and are generally not reactive enough to reduce the isoxazole ring.[4][5]
-
Reduction of both moieties (with strong hydrides): A very strong reducing agent like lithium aluminum hydride (LiAlH4) could potentially reduce the isoxazole ring and also react with the primary alcohol. However, the primary mode of reaction for isoxazoles with strong reducing agents often still involves ring opening. LiAlH4 is a powerful reducing agent for a wide range of functional groups.[6][7]
Data Presentation: Summary of Expected Reactions
| Reducing Agent/System | Expected Major Product | Expected Yield | Notes |
| H₂ / Raney Ni | 5-Amino-6-hydroxyhex-4-en-3-one | High | Selective for isoxazole ring opening.[2][3] |
| H₂ / Pd/C | 5-Amino-6-hydroxyhex-4-en-3-one | High | Common alternative to Raney Nickel for isoxazole reduction.[2] |
| NaBH₄ | No Reaction | N/A | Insufficiently reactive to reduce the isoxazole ring.[4] |
| LiAlH₄ | Complex Mixture / Ring Opening | Variable | Likely to open the isoxazole ring; potential for other reductions.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Raney Nickel
This protocol is adapted from a general procedure for the Raney-Ni catalyzed ring-opening of substituted isoxazoles.[3]
Objective: To selectively cleave the isoxazole ring of this compound to yield 5-amino-6-hydroxyhex-4-en-3-one.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Celite®
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stir plate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with this compound (1.0 mmol), add anhydrous methanol (15 mL).
-
Carefully add Raney Nickel (approximately 20 wt% of the substrate) to the reaction mixture.
-
The flask is then evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred vigorously under a hydrogen balloon (1 atm) at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake should be washed with ethyl acetate. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry completely. It should be quenched with water.
-
The combined filtrates are concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 5-amino-6-hydroxyhex-4-en-3-one.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
References
- 1. Synthesis of 5-unsubstituted Isoxazoles, their reduction to enaminals, and applications of enaminals in the synthesis of heterocycles - American Chemical Society [acs.digitellinc.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Catalytic Landscape of Isoxazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Catalytic Applications of Isoxazole-Containing Compounds.
Introduction:
Initial investigations into the catalytic applications of the specific molecule, 3-(Isoxazol-4-yl)propan-1-ol, have not yielded documented instances of its direct use as a catalyst in the scientific literature. However, the broader class of isoxazole derivatives represents a versatile scaffold in the field of catalysis, primarily leveraged in two distinct ways: as directing groups or ligands in transition metal-catalyzed reactions and as key structural motifs in organocatalysis. This document provides a summary of the catalytic applications of isoxazole derivatives, supported by representative data and experimental protocols.
I. Isoxazole Derivatives as Ligands in Transition Metal Catalysis
The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for transition metals, influencing the reactivity and selectivity of catalytic transformations. These derivatives have found utility in various cross-coupling and polymerization reactions.
Data Summary:
While specific quantitative data for a wide range of isoxazole-ligated catalytic systems is dispersed across the literature, the following table summarizes representative applications of isoxazole-containing ligands in palladium-catalyzed cross-coupling reactions.
| Ligand/Directing Group | Reaction Type | Metal Catalyst | Key Features | Reference Type |
| Isoxazole moiety | C-H Arylation | Palladium | Enables direct functionalization of the isoxazole ring at C4 and C5 positions. | Review[1] |
| Oxazole-based ligands | Direct Arylation | Palladium | High regioselectivity for C-2 or C-5 arylation of oxazoles depending on ligand and solvent. | Research Article[2] |
| Oxazole-oxazoline ligands | Ethylene Polymerization | Vanadium | Active catalysts for ethylene polymerization and ethylene-norbornene copolymerization. | Research Article[3] |
Experimental Protocol: Representative Palladium-Catalyzed C5-Arylation of Oxazole [2]
This protocol describes a general method for the palladium-catalyzed direct arylation of oxazole at the C-5 position, a common transformation where isoxazole-like heterocycles can be involved.
Materials:
-
Oxazole
-
Aryl bromide, chloride, or triflate
-
Palladium acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., 5 or 6 as described in the source)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add palladium acetate (5 mol %), the phosphine ligand (10 mol %), and potassium carbonate (2.0 equivalents).
-
Add the aryl halide or triflate (1.0 equivalent) and oxazole (1.2 equivalents).
-
Add anhydrous dimethylacetamide (DMA) as the solvent.
-
Seal the reaction vessel and heat the mixture at the specified temperature (e.g., 120 °C) for the required time (typically 12-24 hours), with stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C-5 arylated oxazole.
Visualization of Catalytic Workflow:
Caption: General workflow for a palladium-catalyzed direct arylation reaction.
II. Catalytic Synthesis of Isoxazole Derivatives
The synthesis of the isoxazole ring itself often employs catalytic methods. These reactions are crucial for accessing a wide array of isoxazole-based compounds for various applications, including drug discovery.
Data Summary:
The following table summarizes different catalytic approaches for the synthesis of isoxazole derivatives.
| Reaction Type | Catalyst | Substrates | Key Features | Reference Type |
| Intramolecular Oxidative Cycloaddition | Hypervalent iodine(III) species | Alkyne- or alkene-tethered aldoximes | Efficient synthesis of polycyclic isoxazole derivatives. | Research Article[4] |
| Three-component Cyclocondensation | Sodium malonate | Aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate | Green synthesis in water at room temperature. | Research Article[5] |
| Three-component Reaction | Amine-functionalized cellulose | Hydroxylamine hydrochloride, aryl/heteroaryl aldehydes, β-ketoesters | Heterogeneous catalysis with good to high yields. | Research Article[6] |
| Cyclocondensation | Vitamin B₁ | Hydroxylamine hydrochloride, aromatic aldehydes, ethyl acetoacetate | Ultrasound-mediated, environmentally benign synthesis. | Review[7] |
Experimental Protocol: Representative Three-Component Synthesis of Isoxazol-5(4H)-ones [5]
This protocol outlines a green and efficient method for synthesizing isoxazol-5(4H)-ones using sodium malonate as a catalyst in an aqueous medium.
Materials:
-
Aryl or heteroaryl aldehyde
-
Hydroxylamine hydrochloride
-
Ethyl acetoacetate or ethyl 4-chloro-3-oxobutanoate
-
Sodium malonate
-
Water
Procedure:
-
In a reaction vessel, dissolve the aryl/heteroaryl aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in water (5 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and sodium malonate (10 mol %) to the solution.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry to afford the pure isoxazol-5(4H)-one derivative.
Visualization of Reaction Pathway:
Caption: Simplified pathway for the catalytic synthesis of isoxazol-5(4H)-ones.
While this compound itself is not prominently featured as a catalyst, the isoxazole core is a privileged structure in catalysis. Its derivatives are valuable as ligands for transition metals, enabling a range of important chemical transformations. Furthermore, the catalytic synthesis of the isoxazole ring system is a well-developed field, providing access to a vast chemical space for applications in drug discovery and materials science. Further research could explore the potential of functionalized propanol-isoxazoles as novel ligands or organocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. mdpi.com [mdpi.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(Isoxazol-4-yl)propan-1-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(Isoxazol-4-yl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a polar N-heterocyclic alcohol, are recrystallization and silica gel flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a sample of this compound?
A2: Impurities can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, reagents from the isoxazole ring formation, and side-products from the reduction of a corresponding carboxylic acid or ester. It is also possible for regioisomers to form during the synthesis, which can be challenging to separate.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to visualize the number of components in your sample. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry place, away from strong oxidizing agents. While specific stability data is limited, storing it at 2-8°C is a common practice for such compounds.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point may be lower than the boiling point of the solvent. The compound may be too soluble in the chosen solvent. | Use a solvent with a lower boiling point. Employ a solvent pair, adding the anti-solvent slowly to the hot solution until turbidity appears, then clarify with a drop of the primary solvent.[1] |
| No crystal formation upon cooling | The solution is not saturated. The compound is too soluble in the chosen solvent. | Concentrate the solution by boiling off some of the solvent. Add a suitable anti-solvent dropwise. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Poor recovery of the compound | The compound is significantly soluble in the cold solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent required to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can also adsorb the desired product, so use it sparingly. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The chosen eluent system has incorrect polarity. The column was not packed properly. | Perform a TLC analysis to determine the optimal eluent system that gives good separation (Rf value of the product around 0.3-0.4). Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is eluting too quickly (high Rf) | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product is not eluting from the column (low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the silica gel (e.g., due to its basicity). The sample was overloaded. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to suppress strong interactions with the silica gel. Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound using a solvent pair, which is often effective for polar compounds.[2][3]
Materials:
-
Crude this compound
-
Primary solvent (e.g., Ethyl Acetate, Acetone, or Ethanol)
-
Anti-solvent (e.g., Hexane or Water)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate). Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add the anti-solvent (e.g., hexane) dropwise with continuous stirring until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the primary solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio as the crystallization solvent).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol describes the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl Acetate/Hexane mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different ratios of ethyl acetate and hexane. Aim for an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Primary Solvent | Anti-solvent (for Recrystallization) / Co-solvent (for Chromatography) | Notes |
| Recrystallization | Ethyl Acetate | Hexane | Good for moderately polar compounds. |
| Recrystallization | Acetone | Water | Suitable for polar compounds.[4] |
| Recrystallization | Ethanol | Water | A common choice for polar compounds, but be cautious of "oiling out".[5] |
| Flash Chromatography | Ethyl Acetate | Hexane | A gradient of increasing ethyl acetate concentration is often effective. |
| Flash Chromatography | Dichloromethane | Methanol | For more polar impurities, a small percentage of methanol can be added to the dichloromethane. |
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Synthesis of 3-(Isoxazol-4-yl)propan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Isoxazol-4-yl)propan-1-ol.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Common causes include:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is critical. Ensure accurate measurement and stoichiometry of your starting materials, such as the 1,3-dicarbonyl precursor and hydroxylamine, or the alkyne and nitrile oxide source.
-
Poor Quality of Reagents: The purity of starting materials and reagents significantly impacts the reaction outcome. Use freshly purified reagents and anhydrous solvents where necessary.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the section on common impurities for more details.
-
Product Degradation: The isoxazole ring can be sensitive to certain conditions. Harsh work-up or purification conditions might lead to degradation of the product.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely impurities in my product?
A2: The nature of impurities is highly dependent on the synthetic strategy. Common impurities in isoxazole synthesis include:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in your crude product.
-
Regioisomers: A significant challenge in isoxazole synthesis is controlling regioselectivity. Depending on the precursors, you may obtain a mixture of isoxazole isomers. For example, in the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, the formation of the isomeric 3-(isoxazol-5-yl)propan-1-ol is a possibility.
-
Byproducts from Side Reactions: These can include self-condensation products of the starting materials, or products from the reaction of intermediates with the solvent or other reagents.
-
Solvent Adducts: In some cases, the solvent may react with intermediates to form adducts.
Q3: How can I minimize the formation of the unwanted regioisomer?
A3: Controlling regioselectivity is a key challenge in the synthesis of unsymmetrically substituted isoxazoles.[1] Strategies to improve the regioselectivity include:
-
Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. For example, the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is often highly regioselective.[1]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the ratio of regioisomers formed. Careful optimization of these parameters is recommended.
-
Protecting Groups: Strategic use of protecting groups on one of the carbonyls in a 1,3-dicarbonyl precursor can direct the cyclization to favor the desired isomer.
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of the final product is essential to remove unreacted starting materials, byproducts, and isomers. The following techniques are commonly employed:
-
Column Chromatography: This is the most widely used method for the purification of isoxazole derivatives. Silica gel is a common stationary phase, and a gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be an effective method for purification.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, particularly of regioisomers, preparative HPLC may be necessary.
Summary of Potential Impurities
The following table summarizes common impurities that may be encountered during the synthesis of this compound, their likely origin, and suggested analytical methods for their detection.
| Impurity Class | Potential Origin | Recommended Analytical Method(s) |
| Starting Materials | Incomplete reaction | TLC, LC-MS, GC-MS, ¹H NMR |
| Regioisomers | Lack of regioselectivity in ring formation | TLC, LC-MS, ¹H NMR, ¹³C NMR |
| Byproducts | Side reactions (e.g., self-condensation) | LC-MS, GC-MS, ¹H NMR |
| Solvent Adducts | Reaction of intermediates with solvent | LC-MS, MS |
| Degradation Products | Instability during work-up or purification | TLC, LC-MS |
Experimental Protocols
General Synthesis of a 4-Substituted Isoxazole from a β-Keto Aldehyde Equivalent
-
Formation of the β-keto aldehyde equivalent: A suitable precursor, such as an enamine or an enol ether of a β-keto aldehyde bearing a protected propanol side chain, is prepared according to established literature procedures.
-
Cyclization with Hydroxylamine:
-
To a solution of the β-keto aldehyde equivalent (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid), is added hydroxylamine hydrochloride (1.1 - 1.5 eq).
-
A base (e.g., sodium acetate, pyridine, or sodium hydroxide) may be added to neutralize the hydrochloride and facilitate the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC.
-
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound (after deprotection if necessary).
-
Visualizations
Troubleshooting Workflow for Impurity Identification
The following flowchart illustrates a general workflow for identifying and addressing impurities during the synthesis of this compound.
References
Optimizing reaction conditions for 3-(Isoxazol-4-yl)propan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Isoxazol-4-yl)propan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the 4-substituted isoxazole core of this compound?
A1: The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne.[1][2] For the synthesis of this compound, this would typically involve the reaction of a protected pent-4-yn-1-ol with a nitrile oxide.
Q2: Why is it necessary to protect the hydroxyl group of the starting alkyne, pent-4-yn-1-ol?
A2: The free hydroxyl group in pent-4-yn-1-ol can be acidic and may interfere with the reagents used for generating the nitrile oxide, especially if strong bases are employed. It can also potentially react with the nitrile oxide itself. Therefore, protecting the alcohol, commonly as a silyl ether (e.g., TBDMS or TIPS), prevents these side reactions and ensures a cleaner cycloaddition.
Q3: What are common side products in isoxazole synthesis via 1,3-dipolar cycloaddition?
A3: A primary side product is the furoxan, which results from the dimerization of the nitrile oxide intermediate.[3][4] This is especially problematic if the nitrile oxide is generated too quickly or if it is not trapped efficiently by the alkyne. Other potential side products can arise from incomplete reaction or decomposition of starting materials.
Q4: How can I purify the final product, this compound?
A4: Due to its polar hydroxyl group, this compound is amenable to purification by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, following a proposed three-step synthetic route: 1) Protection of pent-4-yn-1-ol, 2) 1,3-Dipolar cycloaddition, and 3) Deprotection.
Part 1: Protection of Pent-4-yn-1-ol
Q: My protection reaction with TBDMSCl is slow or incomplete. What can I do?
A:
-
Moisture: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvent (e.g., DCM or THF) and base (e.g., triethylamine or imidazole) must be anhydrous. Moisture will consume the silyl chloride.
-
Base: Imidazole is a more effective catalyst than triethylamine for this reaction. Ensure you are using at least a stoichiometric amount.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can increase the rate.
-
Reagent Quality: Check the quality of your TBDMSCl. It can degrade over time, especially if exposed to moisture.
Part 2: 1,3-Dipolar Cycloaddition
Q: The yield of my cycloaddition reaction is low, and I am isolating a significant amount of a side product.
A: This is a common issue, often due to the instability of the nitrile oxide intermediate, which can dimerize to form a furoxan.[5]
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the protected alkyne. This keeps the concentration of the nitrile oxide low and favors the desired cycloaddition over dimerization. A common method is the slow addition of a base (like triethylamine) to a solution of an aldoxime and an oxidant (like N-chlorosuccinimide, NCS) or a hydroximoyl chloride.[4]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to slow down the rate of nitrile oxide dimerization.[3]
-
Reaction Concentration: Running the reaction at a higher concentration of the alkyne can help to trap the nitrile oxide as it is formed. However, excessively high concentrations might lead to other side reactions, so optimization may be required.
-
Alternative Nitrile Oxide Precursors: Hypervalent iodine reagents can be used for the rapid and clean generation of nitrile oxides from aldoximes under mild conditions.[6]
Q: I am observing a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity for the desired 4-substituted product?
A: The synthesis of 3,4-disubstituted isoxazoles can be challenging as the reaction of terminal alkynes with nitrile oxides often favors the 3,5-disubstituted isomer due to electronic and steric factors.[3]
-
Alternative Synthetic Routes: For higher regioselectivity of 3,4-disubstituted isoxazoles, consider alternative methods such as an enamine-triggered [3+2] cycloaddition.[7] This involves reacting an aldehyde with a secondary amine to form an enamine in situ, which then undergoes a regioselective cycloaddition with a nitrile oxide.[7]
-
Cyclocondensation Reactions: Another approach is the cyclocondensation of a β-enamino diketone with hydroxylamine, where the reaction conditions (solvent, base, and Lewis acid) can be tuned to favor the desired regioisomer.[8][9]
Part 3: Deprotection of the Silyl Ether
Q: My deprotection with TBAF is not going to completion, or it is very slow.
A:
-
TBAF Quality: Ensure your TBAF solution is not too old. It is hygroscopic, and the presence of excess water can affect its reactivity. A solution of TBAF in THF is standard.
-
Steric Hindrance: If you used a very bulky silyl protecting group, deprotection might be slower. You may need to increase the reaction temperature or use a longer reaction time.
-
Solvent: THF is the most common solvent for TBAF deprotection. Ensure it is anhydrous for optimal results.
Q: The deprotection reaction is messy, and I am getting multiple spots on my TLC.
A:
-
Acidic Conditions: As an alternative to TBAF, mild acidic conditions can be used for deprotection. A solution of acetic acid in THF/water or a catalytic amount of a stronger acid like HCl in an alcohol solvent can be effective.[10] The isoxazole ring is generally stable to mild acidic conditions.
-
Work-up: Ensure a proper aqueous work-up to remove all the TBAF salts before purification. Sometimes, filtering the crude product through a small plug of silica gel can help remove some of the baseline impurities before column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | Pent-4-yn-1-ol, TBDMSCl | Imidazole, DCM | 0 to 25 | 2-4 | >95 |
| 2. Cycloaddition | TBDMS-protected pent-4-yn-1-ol, Formaldoxime | NCS, Triethylamine, DCM | 0 to 25 | 12-24 | 60-80 |
| 3. Deprotection | Protected this compound | TBAF (1M in THF) | 25 | 1-3 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyldimethyl((pent-4-yn-1-yl)oxy)silane
-
To a solution of pent-4-yn-1-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with DCM.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the protected alkyne, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 4-(3-((tert-butyldimethylsilyl)oxy)propyl)isoxazole
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To a solution of tert-butyldimethyl((pent-4-yn-1-yl)oxy)silane (1.0 eq) and formaldoxime (1.2 eq) in anhydrous DCM at 0 °C, add N-chlorosuccinimide (NCS, 1.2 eq) portion-wise.
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Add triethylamine (2.5 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired isoxazole.
Protocol 3: Synthesis of this compound
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To a solution of 4-(3-((tert-butyldimethylsilyl)oxy)propyl)isoxazole (1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF, 1.2 eq, 1M solution in THF).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound.
Visualizations
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Stability and degradation of 3-(Isoxazol-4-yl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Isoxazol-4-yl)propan-1-ol.
Frequently Asked Questions (FAQs)
1. What are the general storage and handling recommendations for this compound?
For optimal stability, this compound, which is a solid, should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to moisture, strong oxidizing agents, and extreme temperatures. For long-term storage, maintaining a controlled environment is crucial to prevent degradation.
2. What are the likely degradation pathways for this compound?
3. How can I assess the stability of this compound in my formulation?
A forced degradation study is the most effective way to determine the intrinsic stability of this compound and to identify potential degradation products.[3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to predict its long-term stability.[4][5]
Troubleshooting Unstable Formulations
Problem: My formulation containing this compound shows a rapid decrease in potency.
Possible Cause: The pH of your formulation may be acidic, leading to the degradation of the isoxazole ring. Some excipients can also promote degradation.[6]
Troubleshooting Steps:
-
pH Analysis: Measure the pH of your formulation. If it is acidic, consider adjusting the pH with a suitable buffer.
-
Excipient Compatibility Study: Conduct a compatibility study by preparing binary mixtures of this compound with each excipient and subjecting them to stress conditions (e.g., heat and humidity).[6]
-
Forced Degradation Study: Perform a forced degradation study to identify the specific conditions under which the molecule degrades. This will help in formulating a more stable product.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a comprehensive forced degradation study of this compound. The goal is to achieve 1-30% degradation to ensure that the stability-indicating method is effective.[3]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1N HCl | 60°C | 30 minutes (reflux) |
| Base Hydrolysis | 0.1N NaOH | 60°C | 30 minutes (reflux) |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid sample | 105°C | 48 hours |
| Photostability | Solid sample | ICH Q1B conditions | As per guidelines |
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state studies, use the neat compound.
-
Stress Application: Subject the samples to the conditions outlined in Table 1.
-
Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.
Visual Guides
Logical Workflow for a Forced Degradation Study
The following diagram illustrates the decision-making process and workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway of Isoxazole Ring
This diagram illustrates a simplified potential degradation pathway for the isoxazole ring under acidic conditions.
Caption: Simplified isoxazole degradation pathway.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Isoxazol-4-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues in the synthesis of 3-(Isoxazol-4-yl)propan-1-ol. The advice is based on established principles of isoxazole synthesis and functional group manipulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?
Low overall yields can stem from inefficiencies in multiple stages of the synthesis. The primary areas to investigate are the isoxazole ring formation, the subsequent functionalization or side-chain introduction, and the final deprotection/purification steps. Inefficient cycloaddition reactions or side reactions during the formation of the isoxazole ring are common culprits. Additionally, poor management of reaction conditions such as temperature and moisture can significantly impact the yield.
Q2: I am attempting a 1,3-dipolar cycloaddition to form the isoxazole ring, but the reaction is sluggish and gives a low yield. How can I improve this step?
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[1][2] Several factors can lead to poor performance:
-
Inefficient Nitrile Oxide Generation: Ensure the in-situ generation of the nitrile oxide from the corresponding aldoxime is efficient. The choice of oxidizing agent (e.g., N-chlorosuccinimide, sodium hypochlorite) and base is critical.
-
Reaction Conditions: Temperature and solvent play a significant role. Some cycloadditions require elevated temperatures to proceed at a reasonable rate.[3] The choice of a solvent that can solubilize both reactants is also crucial.
-
Ultrasound Irradiation: Consider the use of ultrasonic irradiation, which has been shown to accelerate reaction kinetics, reduce byproduct formation, and improve yields in isoxazole synthesis.[4][5]
Q3: I am observing the formation of multiple byproducts during my reaction. What are the likely side reactions?
Side reactions can significantly reduce the yield of the desired product. Common byproducts in isoxazole synthesis include:
-
Dimerization of the Nitrile Oxide: This is a common side reaction that can be minimized by slowly adding the oxidizing agent or by ensuring the dipolarophile (the alkyne or alkene) is present in a sufficient concentration.
-
Formation of Regioisomers: The cycloaddition can sometimes lead to the formation of regioisomers, especially with unsymmetrical alkynes. The regioselectivity can be influenced by the electronic and steric properties of the substituents on the alkyne.[6]
-
Decomposition of Starting Materials or Products: The stability of the reactants and the product under the reaction conditions should be considered. High temperatures or prolonged reaction times can lead to decomposition.
Q4: The purification of my final product, this compound, is proving difficult. What purification strategies are recommended?
Purification can be challenging due to the polarity of the hydroxyl group.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Data Presentation
Table 1: Effect of Reaction Conditions on Isoxazole Synthesis Yield (Illustrative)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Dichloromethane | 25 | 24 | 45 |
| 2 | Triethylamine | Dichloromethane | 25 | 12 | 65 |
| 3 | Copper(I) Iodide | Acetonitrile | 80 | 6 | 85 |
| 4 | Ultrasound | Water | 50 | 0.5 | 95[5] |
Note: This table is illustrative and based on general findings for isoxazole synthesis. Optimal conditions will vary depending on the specific substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition (Hypothetical)
This protocol outlines a plausible, though hypothetical, multi-step synthesis.
Step 1: Synthesis of Pent-4-yn-1-ol This would involve the reaction of a suitable protected acetylene with an epoxide, followed by deprotection.
Step 2: Oximation of Formaldehyde Formaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form formaldoxime.
Step 3: In-situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition
-
In a round-bottom flask, dissolve pent-4-yn-1-ol in a suitable solvent such as tetrahydrofuran (THF).
-
Add a solution of formaldoxime in the same solvent.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide in DMF) to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling.
-
Stir the reaction mixture for several hours or until completion is indicated by TLC analysis.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Isoxazol-4-yl)propan-1-ol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Isoxazol-4-yl)propan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a solid organic compound.[1] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H9NO2 | [2] |
| Molecular Weight | 127.14 g/mol | [2] |
| SMILES String | OCCCC1=CON=C1 | [1][2] |
| InChI Key | UAJXYTTYMXWESL-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Q2: What are the primary safety concerns when working with this compound?
Troubleshooting Guides
Synthesis & Purification
Q3: I am experiencing low yields in the synthesis of a 3,4-disubstituted isoxazole like this compound. What are the common causes and how can I improve the yield?
Low yields in isoxazole synthesis, particularly through the common 1,3-dipolar cycloaddition route, can arise from several factors.[4][5]
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Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available to react with your alkyne.[4][5]
-
Solution: Generate the nitrile oxide in situ at a low temperature to maintain a low concentration and ensure it reacts promptly with the dipolarophile.[4]
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the alkyne can slow down the reaction rate.
-
Reaction Conditions: The choice of base, solvent, and temperature are critical.
Troubleshooting Low Yields in Isoxazole Synthesis
Caption: Troubleshooting flowchart for low yields in isoxazole synthesis.
Q4: My reaction is producing a mixture of 3,4- and 3,5-regioisomers. How can I improve the regioselectivity for the desired 3,4-isomer?
The synthesis of 3,4-disubstituted isoxazoles can be more challenging than their 3,5-disubstituted counterparts.[4] The regioselectivity of the 1,3-dipolar cycloaddition is influenced by electronic and steric factors of the reactants.[4][5]
-
Choice of Alkyne: Terminal alkynes often favor the 3,5-isomer. While this compound requires a specific precursor, this is a general consideration for isoxazole synthesis.
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: This metal-free approach, involving the reaction of in situ generated nitrile oxides with enamines, has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[4]
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Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles.[4]
-
-
Solvent Effects: The choice of solvent can influence regioselectivity. In some cases, more polar or fluorinated solvents have been shown to enhance the formation of a specific regioisomer.[5]
Q5: I am having difficulty purifying this compound. What purification strategies are recommended?
Isoxazoles can sometimes be challenging to purify.[4]
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Chromatography: Column chromatography is a common method. It is important to select an appropriate solvent system. A good starting point would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), gradually increasing the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Crystallization: If the compound is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent is critical and may require some experimentation.
Experimental Protocols
Q6: Can you provide a general experimental protocol for a 1,3-dipolar cycloaddition to synthesize a 3,4-disubstituted isoxazole?
The following is a generalized procedure adapted from methods for synthesizing 3,4-disubstituted isoxazoles and should be optimized for the specific synthesis of this compound.[4]
Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via an Enamine [3+2] Cycloaddition
-
To a solution of the aldehyde (1.0 mmol) and a secondary amine like pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
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Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Isoxazole Synthesis
Caption: General experimental workflow for the synthesis of a 3,4-disubstituted isoxazole.
Application in Biological Assays
Q7: My this compound compound is showing low solubility in aqueous buffers for biological assays. What can I do?
Poor aqueous solubility is a common issue for organic molecules in biological assays.
-
Co-solvents: A small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can be used to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins or surfactants may be necessary.
-
pH Adjustment: If the molecule has ionizable groups, adjusting the pH of the buffer might improve solubility. However, this compound does not have readily ionizable functional groups.
Q8: I am not observing the expected biological activity in my signaling pathway study. What could be the issue?
If this compound is not showing the expected activity, consider the following:
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Compound Purity and Integrity: Verify the purity of your compound using techniques like NMR or LC-MS. Ensure it has not degraded during storage.
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Cellular Uptake: The compound may not be effectively entering the cells. Permeability assays can be conducted to investigate this.
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Metabolism: The compound might be rapidly metabolized by the cells into an inactive form.
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Assay Interference: The compound might be interfering with the assay technology itself (e.g., fluorescence quenching). Run appropriate controls to rule this out.
-
Target Engagement: The compound may not be binding to the intended biological target. Direct binding assays may be necessary to confirm this.
Hypothetical Signaling Pathway Inhibition
Caption: Diagram of a hypothetical signaling pathway where this compound acts as an inhibitor.
References
Technical Support Center: Regioselective Synthesis of 3-(Isoxazol-4-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(Isoxazol-4-yl)propan-1-ol. The focus is on improving the regioselectivity to favor the desired 4-substituted isoxazole isomer.
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Formation of a Mixture of Isoxazole Isomers
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Possible Cause 1: Inherent reactivity of the starting materials in classical cyclocondensation.
-
Possible Cause 2: Unfavorable reaction conditions.
-
Solution: The choice of solvent, temperature, and catalysts can significantly impact the regiochemical outcome. For instance, in the cyclocondensation of β-enamino diketones, acetonitrile (MeCN) as a solvent in the presence of BF₃·OEt₂ has been shown to favor the formation of the 3,4-disubstituted isoxazole.[1][3][4] Systematically screen different solvents (e.g., polar protic vs. aprotic) and temperatures to optimize for the desired isomer.
-
-
Possible Cause 3: Inappropriate synthetic strategy for the desired substitution pattern.
-
Solution: For the synthesis of 3,4-disubstituted isoxazoles like this compound, specific strategies are more effective than general methods. Two highly recommended approaches are:
-
Cyclocondensation of a β-enamino diketone with hydroxylamine using a Lewis acid catalyst like BF₃·OEt₂. This method can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][3][4]
-
Enamine-based [3+2] cycloaddition. This metal-free approach involves the reaction of an in-situ generated nitrile oxide with an enamine, which is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[5]
-
-
Problem 2: Low Yield of the Desired this compound
-
Possible Cause 1: Side reactions, such as dimerization of nitrile oxide.
-
Solution: If using a [3+2] cycloaddition approach, the in-situ generated nitrile oxide can dimerize to form furoxans, reducing the yield of the desired isoxazole. To mitigate this, generate the nitrile oxide slowly in the presence of the dipolarophile (the enamine).
-
-
Possible Cause 2: Inefficient cyclization or subsequent functional group manipulation.
-
Solution: Ensure that the cyclization conditions are optimized. If synthesizing a precursor that is later functionalized (e.g., a 4-carboxyisoxazole that is reduced), ensure each step is high-yielding. Protecting the hydroxyl group of the propanol side chain may be necessary depending on the reaction conditions.
-
-
Possible Cause 3: Catalyst deactivation or insufficient catalyst loading.
-
Solution: If using a catalyzed reaction (e.g., with BF₃·OEt₂ or a palladium catalyst for a cross-coupling approach), ensure the catalyst is of high quality and used in the appropriate stoichiometric amount. For the BF₃·OEt₂ mediated synthesis of 3,4-disubstituted isoxazoles, using 2.0 equivalents of the catalyst has been shown to give good yields.[1][3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing this compound with high regioselectivity?
A1: The primary challenge is to control the regiochemistry of the isoxazole ring formation to selectively obtain the 4-substituted isomer instead of other possible regioisomers (e.g., 5-substituted or 3,5-disubstituted). Many classical isoxazole syntheses are not highly selective for this substitution pattern.
Q2: Which synthetic methods are recommended for obtaining 3,4-disubstituted isoxazoles?
A2: Two effective methods for the regioselective synthesis of 3,4-disubstituted isoxazoles are:
-
The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).[1][3][4]
-
A metal-free, enamine-triggered [3+2] cycloaddition of in-situ generated nitrile oxides with enamines formed from aldehydes and a secondary amine (e.g., pyrrolidine).[5]
Q3: How can I introduce the 3-hydroxypropyl group at the 4-position of the isoxazole ring?
A3: This can be achieved in a few ways depending on the overall synthetic strategy:
-
From a 4-carboxy or 4-ester substituted isoxazole: A common approach is to first synthesize a 3-substituted-isoxazole-4-carboxylic acid or its ester, and then reduce the carboxylic acid/ester to the corresponding alcohol.
-
From a 4-halo-isoxazole: A pre-formed 4-iodo or 4-bromo-isoxazole can be subjected to a palladium-catalyzed cross-coupling reaction with a suitable organometallic reagent containing the protected 3-hydroxypropyl chain.
-
Directly via cycloaddition: An enamine derived from an aldehyde already containing the protected 3-hydroxypropyl group can be used in the enamine-based [3+2] cycloaddition.
Q4: What is the role of BF₃·OEt₂ in the cyclocondensation of β-enamino diketones?
A4: BF₃·OEt₂ acts as a Lewis acid that activates the carbonyl group of the β-enamino diketone, facilitating the nucleophilic attack of hydroxylamine and directing the regioselectivity of the cyclization towards the formation of the 3,4-disubstituted isoxazole.[1][3]
Data Presentation
Table 1: Effect of BF₃·OEt₂ and Solvent on the Regioselectivity of 3,4-Disubstituted Isoxazole Synthesis from a β-Enamino Diketone
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Regioisomeric Ratio (3,4-isomer : other isomers) | Yield (%) |
| 1 | MeCN | 0.5 | 50 : 50 | - |
| 2 | MeCN | 1.0 | 70 : 30 | - |
| 3 | MeCN | 1.5 | 81 : 19 | - |
| 4 | MeCN | 2.0 | 90 : 10 | 79 |
Data adapted from a model system for the synthesis of 3,4-disubstituted isoxazoles.[1][4]
Table 2: Comparison of Catalysts for Isoxazole Synthesis
| Catalyst | Reaction Time | Yield (%) |
| Cocos nucifera L. juice | 1-2 h | 90-95 |
| Solanum lycopersicum L. juice | 1-2 h | 88-94 |
| Citrus limetta juice | 1-2 h | 85-92 |
Note: This data is for a one-pot, three-component synthesis of isoxazole derivatives and highlights the potential of green catalysts, though regioselectivity for 4-substitution would need to be specifically evaluated.[6]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Cyclocondensation of a β-Enamino Diketone
This protocol is adapted from a general method for the synthesis of 3,4-disubstituted isoxazoles and can be applied to a suitably chosen β-enamino diketone to lead to a precursor for this compound.
-
Reactant Mixture: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL). Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).
-
Lewis Acid Addition: Cool the mixture in an ice bath and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[1][3][4]
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Enamine-based [3+2] Cycloaddition
This is a metal-free approach that is highly regiospecific for 3,4-disubstituted isoxazoles.
-
Enamine Formation and Cycloaddition: To a solution of an aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol). Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature. Stir the reaction for 12-24 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) and stir until the starting material is consumed.
-
Purification: Filter the reaction mixture and concentrate the filtrate. Purify the final 3,4-disubstituted isoxazole by column chromatography.[5]
Visualizations
Caption: Key synthetic pathways for achieving regioselectivity.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Storage conditions to prevent degradation of 3-(Isoxazol-4-yl)propan-1-ol
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving 3-(Isoxazol-4-yl)propan-1-ol to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent degradation, this compound, which is a solid, should be stored in a cool, dry, and well-ventilated area. It is recommended to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions (2-8 °C) are optimal for long-term storage to minimize the risk of thermal degradation.[1] The compound is classified as a combustible solid, so it should be stored away from heat, open flames, and strong oxidizing agents.
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, degradation of the isoxazole ring is known to occur under certain conditions. The primary modes of degradation for isoxazole derivatives include:
-
Hydrolysis: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures.[2] This can lead to the formation of various breakdown products.
-
Photodegradation: Exposure to UV light can induce rearrangement of the isoxazole ring.[3]
-
Thermal Degradation: High temperatures can cause decomposition of the isoxazole ring.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored by a change in the physical appearance of the compound (e.g., color change, clumping) or by analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for assessing the purity of isoxazole derivatives and detecting degradation products.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes and the presence of impurities.
Q4: Is this compound compatible with common laboratory plastics and solvents?
A4: While specific compatibility data is limited, isoxazole derivatives are generally compatible with common laboratory glassware (borosilicate glass) and inert plastics like polytetrafluoroethylene (PTFE). When preparing solutions, it is advisable to use high-purity solvents. Protic solvents, especially under non-neutral pH, may contribute to hydrolysis over time. It is recommended to prepare solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (cool, dry, dark). Perform a purity check using HPLC or NMR. |
| Contamination of the sample. | Use fresh, high-purity solvents and clean glassware for all experiments. | |
| Appearance of new peaks in HPLC chromatogram | Sample degradation has occurred. | Review handling procedures to minimize exposure to light, heat, and extreme pH. Prepare solutions fresh before use. |
| Change in physical appearance (e.g., discoloration) | Significant degradation of the compound. | The compound may not be suitable for use. It is recommended to use a fresh, unopened sample. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. Some suppliers utilize cold-chain transport.[1] |
| Light | Protect from light (store in an opaque container or in the dark) | Prevents potential photodegradation of the isoxazole ring.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| pH | Avoid exposure to strong acids and bases. | The isoxazole ring is susceptible to hydrolysis under acidic and basic conditions.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Mobile Phase: A gradient of water and acetonitrile is typically effective. For example, start with a higher percentage of water and gradually increase the acetonitrile concentration. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the isoxazole chromophore)
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The presence of significant secondary peaks may indicate impurities or degradation.
Protocol 2: Accelerated Stability Study
This protocol can be used to assess the stability of this compound under stressed conditions.
Procedure:
-
Prepare several accurately weighed samples of this compound in separate, sealed vials.
-
Expose the vials to different stress conditions:
-
Heat: Place vials in ovens at elevated temperatures (e.g., 40 °C, 60 °C).
-
Light: Expose vials to a controlled light source (e.g., a photostability chamber).
-
Humidity: Store vials in a humidity chamber at a controlled relative humidity (e.g., 75% RH).
-
pH: Prepare solutions of the compound in acidic (e.g., pH 2) and basic (e.g., pH 9) buffers.
-
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.
-
Analyze the samples using the HPLC method described in Protocol 1 to determine the percentage of the remaining parent compound and the formation of any degradation products.
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions, based on the general reactivity of the isoxazole ring.
Caption: Plausible hydrolytic degradation of this compound.
References
- 1. 10421-09-7|this compound|BLD Pharm [bldpharm.com]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Validation & Comparative
Comparative Guide to the Synthesis of 3-(Isoxazol-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of 3-(isoxazol-4-yl)propan-1-ol, a valuable building block in medicinal chemistry. The routes are evaluated based on reaction efficiency, step count, and the nature of the required reagents and conditions. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key transformations are provided.
Method Comparison
Two plausible synthetic routes for this compound are outlined below. Route 1 involves a carbon chain extension of an isoxazole-4-carbaldehyde via a Wittig reaction, followed by reduction. Route 2 utilizes an Arndt-Eistert homologation to extend the carbon chain of isoxazole-4-carboxylic acid, followed by reduction of the resulting propanoic acid derivative.
| Parameter | Route 1: Wittig Reaction Approach | Route 2: Arndt-Eistert Homologation |
| Starting Material | Ethyl isoxazole-4-carboxylate | Isoxazole-4-carboxylic acid |
| Key Intermediates | (Isoxazol-4-yl)methanol, Isoxazole-4-carbaldehyde, Ethyl 3-(isoxazol-4-yl)acrylate | Isoxazole-4-acetyl chloride, 1-(Isoxazol-4-yl)-2-diazoethan-1-one, Methyl isoxazole-4-propanoate |
| Overall Step Count | 4 | 3 |
| Key Reactions | Reduction, Oxidation, Wittig Olefination, Hydrogenation | Acid Chloride Formation, Arndt-Eistert Reaction (Wolff Rearrangement), Reduction |
| Potential Advantages | Utilizes common and well-understood reactions. | Potentially shorter route. |
| Potential Disadvantages | Longer step count. The Swern oxidation uses malodorous reagents. | Requires the use of diazomethane or a safer alternative, which can be hazardous. |
Synthetic Pathways
Route 1: Wittig Reaction Approach
This route commences with the reduction of a readily available ethyl isoxazole-4-carboxylate to the corresponding alcohol. Subsequent oxidation furnishes the key aldehyde intermediate, which undergoes a Wittig reaction to extend the carbon chain by two carbons. Finally, a reduction of the resulting α,β-unsaturated ester yields the target propanol.
Route 2: Arndt-Eistert Homologation
This pathway begins with the conversion of isoxazole-4-carboxylic acid to its acid chloride. This is followed by the Arndt-Eistert reaction, which homologates the carboxylic acid to a propanoic acid derivative via a Wolff rearrangement. The final step involves the reduction of the ester to the desired primary alcohol.
Experimental Protocols
Route 1: Wittig Reaction Approach
Step 1: Reduction of Ethyl isoxazole-4-carboxylate to (Isoxazol-4-yl)methanol
To a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of ethyl isoxazole-4-carboxylate in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (isoxazol-4-yl)methanol.
Step 2: Swern Oxidation of (Isoxazol-4-yl)methanol to Isoxazole-4-carbaldehyde [1][2][3]
To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, dimethyl sulfoxide (DMSO) is added dropwise. After stirring for 15 minutes, a solution of (isoxazol-4-yl)methanol in DCM is added dropwise. The reaction mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine. The mixture is allowed to warm to room temperature, and water is added. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford isoxazole-4-carbaldehyde.
Step 3: Wittig Reaction of Isoxazole-4-carbaldehyde with (Carbethoxymethylene)triphenylphosphorane
To a solution of isoxazole-4-carbaldehyde in a suitable solvent such as toluene, (carbethoxymethylene)triphenylphosphorane is added. The reaction mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give ethyl 3-(isoxazol-4-yl)acrylate.
Step 4: Reduction of Ethyl 3-(isoxazol-4-yl)acrylate to this compound [4]
To a solution of ethyl 3-(isoxazol-4-yl)acrylate in ethanol, a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then dissolved in anhydrous THF and added dropwise to a stirred suspension of LAH in THF at 0 °C. The reaction is stirred for 2 hours at room temperature, then quenched as described in Step 1. The crude product is purified by column chromatography to yield this compound.
Route 2: Arndt-Eistert Homologation
Step 1: Synthesis of Isoxazole-4-carbonyl chloride [5][6][7]
A mixture of isoxazole-4-carboxylic acid and thionyl chloride is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to give the crude isoxazole-4-carbonyl chloride, which is used in the next step without further purification.
Step 2: Arndt-Eistert Reaction to form Methyl isoxazole-4-propanoate [5][6][8]
To a solution of isoxazole-4-carbonyl chloride in anhydrous diethyl ether at 0 °C, a solution of diazomethane in diethyl ether is added dropwise until the yellow color persists. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to stand at room temperature overnight. The solvent is carefully removed under a stream of nitrogen. The resulting crude diazoketone is dissolved in methanol, and a slurry of silver(I) oxide in methanol is added portionwise with stirring. The mixture is stirred at room temperature for 2 hours and then heated to reflux for 1 hour. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford methyl isoxazole-4-propanoate.
Step 3: Reduction of Methyl isoxazole-4-propanoate to this compound [9][10][11][12][13]
Following the procedure described in Route 1, Step 1, methyl isoxazole-4-propanoate is reduced with LAH in anhydrous THF to yield this compound after aqueous workup and purification.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activity of 3-(Isoxazol-4-yl)propan-1-ol Analogs
A detailed guide for researchers and drug development professionals on the structure-activity relationship of isoxazole derivatives, with a focus on GABAergic modulation and neuroprotective effects.
Modulation of GABA-A Receptors by 4-Substituted-3-Isoxazolol Analogs
A significant body of research has focused on the structure-activity relationship (SAR) of 4-substituted 5-(4-piperidyl)-3-isoxazolol derivatives as competitive antagonists of the GABA-A receptor. These analogs, which share a structural resemblance to the isoxazole core of 3-(Isoxazol-4-yl)propan-1-ol, have been systematically modified to explore the impact of various substituents at the 4-position of the isoxazolol ring on receptor affinity and antagonist potency.
The data presented in the following table summarizes the binding affinities (Ki) and antagonist potencies (IC50) of several key analogs. The parent compound in this series, 5-(4-piperidyl)-3-isoxazolol (4-PIOL), serves as a baseline for comparison.
| Compound ID | 4-Position Substituent | GABA-A Receptor Affinity (Ki, µM) | GABA-A Antagonist Potency (IC50, µM) |
| 4-PIOL (5) | -H | 9.1 | - |
| 7m | 2-Naphthylmethyl | 0.049 | 0.37 |
| 7s | 3,3-Diphenylpropyl | 0.074 | 0.02 |
| Standard Antagonist (4) | - | - | 0.24 |
Data sourced from a study on potent 4-arylalkyl substituted 3-isoxazolol GABA(A) antagonists.[1][2]
The substitution at the 4-position of the 3-isoxazolol ring with bulky aromatic groups, such as 2-naphthylmethyl and 3,3-diphenylpropyl, dramatically increases the affinity for the GABA-A receptor compared to the unsubstituted analog (4-PIOL).[1][2] Notably, these substitutions confer potent antagonist activity, with compound 7s demonstrating a significantly lower IC50 value than the standard antagonist.[1][2] These findings highlight the critical role of the substituent at the 4-position in determining the pharmacological activity of these isoxazole derivatives at the GABA-A receptor.
Neuroprotective Effects of Isoxazole-Substituted Chromans
In the context of neuroprotection, a series of isoxazole-substituted chromans have been investigated for their efficacy against oxidative stress-induced neuronal cell death. These compounds, while structurally more complex than this compound, share the core isoxazole moiety and provide valuable insights into its potential for neuroprotective applications.
The following table summarizes the neuroprotective activity (EC50) of representative isoxazole-substituted chroman analogs in a neuronal HT22 cell line model of oxytosis.
| Compound ID | Isoxazole Substitution Pattern | Neuroprotective Activity (EC50, µM) |
| 17 | 3-Aryl-5-(chroman-5-yl)-isoxazole | ~0.3 |
| 18 | 3-Aryl-5-(chroman-5-yl)-isoxazole | ~0.3 |
| 20 | bis-Chroman | ~0.3 |
Data sourced from a study on isoxazole substituted chromans against oxidative stress-induced neuronal damage.[3]
The results indicate that 3-aryl-5-(chroman-5-yl)-isoxazoles and a bis-chroman analog exhibit high neuroprotective activity, with EC50 values in the sub-micromolar range.[3] The position of the substituents on the isoxazole ring was found to be a key determinant of their neuroprotective efficacy.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of isoxazole analogs.
GABA-A Receptor Binding Assay
This protocol is adapted from studies on competitive GABA-A antagonists.[1][2]
Objective: To determine the binding affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat cortical membranes
-
[3H]Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]Muscimol and varying concentrations of the test compound in the binding buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of GABA.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki values are determined by non-linear regression analysis of the competition binding data.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and is adapted from studies on neuroprotective agents.[3]
Objective: To evaluate the ability of test compounds to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., HT22)
-
Cell culture medium and supplements
-
Test compounds
-
Oxidative stress-inducing agent (e.g., glutamate or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Induce oxidative stress by adding the inducing agent to the cell culture medium.
-
Incubate the cells for a period sufficient to induce cell death in the control group.
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells, and the EC50 value (the concentration of the compound that provides 50% protection) is calculated.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GABAergic Synaptic Transmission and Antagonist Action.
Caption: Experimental Workflow for In Vitro Neuroprotection Assay.
References
- 1. Novel class of potent 4-arylalkyl substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel class of potent 4-arylalkyl substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling. | Semantic Scholar [semanticscholar.org]
- 3. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Isoxazole Derivatives as GABA-A Receptor Modulators: A Comparative Guide
Disclaimer: Direct experimental data on the efficacy of 3-(Isoxazol-4-yl)propan-1-ol in specific assays is not available in the current scientific literature. This guide provides a comparative analysis of structurally related isoxazole-containing compounds that have been evaluated for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, a key target for many neuroactive drugs. The data presented here should be interpreted as indicative of the potential activity of isoxazole scaffolds and not as a direct representation of the efficacy of this compound.
The isoxazole ring is a versatile heterocyclic motif found in numerous compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] A significant area of interest for isoxazole derivatives is their interaction with the central nervous system, particularly as modulators of the GABA-A receptor.[3] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[4] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines and barbiturates, enhance the action of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[5][6]
This guide compares the efficacy of representative isoxazole-containing compounds with established GABA-A receptor modulators in various in vitro assays.
Comparative Efficacy Data
The following table summarizes the efficacy of various compounds in assays designed to measure their interaction with the GABA-A receptor. The data is compiled from multiple studies and presented to facilitate a comparison of potencies.
| Compound | Assay Type | Receptor Subtype | Efficacy Metric (Value) | Reference |
| Isoxazole Derivatives | ||||
| Muscimol | Radioligand Binding | Native (rat brain) | Ki: 2 nM ([³H]GABA displacement) | [7] |
| Electrophysiology | α4β3δ | Superagonist (120-140% of GABA) | [7] | |
| Compound 7a (isoxazole-isoxazole hybrid) | Radioligand Binding | α5β3γ2 | Ki: 0.0085 µM | [8] |
| Compound 7b (isoxazole-isoxazole hybrid) | Radioligand Binding | α5β3γ2 | Ki: 0.039 µM | [8] |
| Comparator Compounds | ||||
| Diazepam | Radioligand Binding | α1β2γ2 | Ki: 7.7 nM ([³H]flumazenil) | [9] |
| FLIPR Membrane Potential | α1β2γ2 | EC50: (Potentiation of GABA) | [10] | |
| Pentobarbital | Electrophysiology | α1β2γ2 | Potentiation of GABA current | [4] |
| GABA (γ-aminobutyric acid) | FLIPR Membrane Potential | α1β2γ2 | EC50: ~1-10 µM | [10] |
| Electrophysiology | Various | EC50: Varies with subtype | [11] | |
| Magnolol | FLIPR Assay | α1β2γ2 | EC50: 4.81 ± 1.0 µM | [12] |
| Valerenic Acid | FLIPR Assay | α1β2γ2 | EC50: 12.56 ± 1.2 µM | [12] |
| Piperine | FLIPR Assay | α1β2γ2 | EC50: 5.76 ± 0.7 µM | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]Muscimol or [³H]Flumazenil (radioligand)
-
Unlabeled GABA or Diazepam (for determining non-specific binding and as a positive control)
-
Test compound (e.g., an isoxazole derivative)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membrane homogenates.
-
In assay tubes, add the incubation buffer, a fixed concentration of the radioligand (e.g., 1-10 nM [³H]Muscimol), and varying concentrations of the test compound.
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1 mM GABA).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.[9][13]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To functionally characterize the effect of a test compound on GABA-A receptor activity by measuring changes in ion current.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA solution
-
Test compound solution
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
Procedure:
-
Inject the cRNAs for the desired GABA-A receptor subunits into the Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the test compound with GABA and record the change in the current amplitude.
-
To determine the EC₅₀ for potentiation, apply a range of concentrations of the test compound in the presence of a fixed concentration of GABA.
-
Analyze the data to determine the extent of potentiation or inhibition of the GABA-induced current.[14]
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay
Objective: To measure the activity of GABA-A receptor modulators in a high-throughput format by detecting changes in cell membrane potential.[15]
Materials:
-
HEK293 or CHO cells stably expressing the GABA-A receptor of interest.
-
FLIPR Membrane Potential Assay Kit (contains a fluorescent dye)
-
GABA solution
-
Test compound solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Seed the cells into the microplates and allow them to adhere and form a confluent monolayer.
-
Prepare the fluorescent dye solution according to the manufacturer's instructions and add it to each well.
-
Incubate the plate to allow the dye to load into the cells.
-
Prepare serial dilutions of the test compounds and GABA in the assay buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR instrument will add the compounds from the compound plate to the cell plate and simultaneously measure the change in fluorescence over time.
-
An increase in fluorescence typically indicates membrane depolarization resulting from chloride ion efflux through the activated GABA-A channels.
-
Analyze the fluorescence data to determine the concentration-response curves and calculate EC₅₀ or IC₅₀ values.[10][16]
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABA-A receptor modulated by a positive allosteric modulator.
Experimental Workflow for a FLIPR Assay
Caption: General experimental workflow for a FLIPR-based membrane potential assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscimol - Wikipedia [en.wikipedia.org]
- 8. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Activities of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the biological activities of select isoxazole derivatives based on available scientific literature. It is important to note that a comprehensive search for in vitro and in vivo studies on 3-(Isoxazol-4-yl)propan-1-ol did not yield any specific published research. Therefore, this document focuses on the broader isoxazole chemical class to provide a contextual understanding of its therapeutic potential. The presented data is for informational purposes and should not be interpreted as an endorsement of any specific compound.
The isoxazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide summarizes key experimental findings for representative isoxazole compounds to illustrate the therapeutic promise of this heterocyclic scaffold.
Comparative Analysis of Isoxazole Derivatives
To illustrate the diverse potential of the isoxazole class, this guide focuses on two primary areas of investigation: anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
A number of isoxazole derivatives have been investigated for their anti-inflammatory effects, often targeting enzymes like cyclooxygenases (COX).[3]
Table 1: In Vitro Anti-inflammatory Activity of Select Isoxazole Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Cell Line/System | Reference |
| Compound C6 | COX-2 | In vitro COX-1/2 enzyme inhibitory assay | 0.84 | Purified enzyme | [3] |
| Compound C5 | COX-2 | In vitro COX-1/2 enzyme inhibitory assay | 0.85 | Purified enzyme | [3] |
| Compound C3 | COX-2 | In vitro COX-1/2 enzyme inhibitory assay | 0.93 | Purified enzyme | [3] |
| Nimesulide (Standard) | COX-2 | In vitro COX-1/2 enzyme inhibitory assay | 0.81 | Purified enzyme | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Select Isoxazole Derivatives
| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| Indolyl-isoxazole 4 | Rat | Carrageenan-induced paw edema | Not Specified | 36.6 - 73.7 | [4] |
| Indole derivative 5 | Rat | Carrageenan-induced paw edema | Not Specified | >73.7 | [4] |
Anticancer Activity
Isoxazole derivatives have shown significant promise as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of protein kinases.[5]
Table 3: In Vitro Anticancer Activity of Select Isoxazole Derivatives
| Compound ID | Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |
| Dihydropyrazole 45 | Prostate Cancer | PC-3 | MTT Assay | 2 | [6] |
| Dihydropyrazole 39 | Prostate Cancer | PC-3 | MTT Assay | 4 | [6] |
| N-phenyl-5-carboxamidyl Isoxazole | Colon Cancer | Colon 38, CT-26 | Not Specified | 2.5 µg/mL | [2] |
| Isoxazole 1 | Erythroleukemia | K562 | Antiproliferative Assay | 0.071 | [7] |
| Isoxazole 2 | Erythroleukemia | K562 | Antiproliferative Assay | 0.018 | [7] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Protein Denaturation Method
This method assesses the ability of a compound to prevent the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.[1]
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at a concentration of 100 µg/mL. A control solution is prepared with double-distilled water instead of the test compound.[1]
-
Incubation: The mixtures are incubated at 37°C ± 2°C for 15 minutes.[1]
-
Heat-induced Denaturation: The samples are then heated at 70°C for 5 minutes to induce protein denaturation.[1]
-
Measurement: After cooling, the absorbance of the solutions is measured at 660 nm. The percentage inhibition of protein denaturation is calculated relative to the control.[1]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating acute inflammation.[1]
-
Animal Model: Wistar albino rats (150-250 g) are used for the study.
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Diclofenac, 15 mg/kg), and test groups receiving the isoxazole derivatives.[1]
-
Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the rat's hind paw.[1]
-
Measurement of Paw Volume: Paw volume is measured at baseline (0 hours) and at 4 hours post-carrageenan injection using a plethysmometer.[1]
-
Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the test groups to the control group.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations
Caption: General experimental workflow for in vitro and in vivo evaluation.
Caption: Simplified pathway for apoptosis induction by HSP90 inhibition.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, the broader class of isoxazole derivatives demonstrates significant and varied biological activities. The examples provided in this guide highlight the potential of the isoxazole scaffold in the development of novel therapeutics for inflammatory diseases and cancer. Further research into the structure-activity relationships of isoxazole compounds, including novel derivatives like this compound, is warranted to explore their full therapeutic potential. Researchers are encouraged to use the methodologies and comparative data presented here as a foundation for future investigations into this promising class of compounds.
References
- 1. eijst.org.uk [eijst.org.uk]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Isoxazole Derivatives as CNS Receptor Modulators
Introduction
This guide provides a detailed comparison of the structure-activity relationships (SAR) of isoxazole derivatives, with a focus on their interactions with central nervous system (CNS) receptors. Initial investigations into the specific scaffold, 3-(isoxazol-4-yl)propan-1-ol, revealed a lack of comprehensive published data required for a detailed comparative analysis. Therefore, this guide will focus on a closely related and well-documented class of isoxazole derivatives: 4-substituted 5-(4-piperidyl)-3-isoxazolols , which have been extensively studied as modulators of the GABA-A receptor. This allows for a robust examination of SAR principles within the isoxazole class, providing valuable insights for researchers, scientists, and drug development professionals. The principles of molecular interactions and the experimental methodologies described herein are broadly applicable to the study of other isoxazole-based compounds.
The isoxazole ring is a versatile scaffold in medicinal chemistry, featured in a variety of approved drugs.[1] Derivatives of isoxazole have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1]
Comparison of GABA-A Receptor Antagonistic Activity
The following table summarizes the structure-activity relationship of 4-substituted 5-(4-piperidyl)-3-isoxazolol derivatives as GABA-A receptor antagonists. The data highlights how modifications at the 4-position of the isoxazolol ring significantly impact binding affinity (Ki) and functional antagonism (IC50).
| Compound ID | R-Group (Substitution at position 4) | GABA-A Receptor Binding Affinity (Ki, µM) | GABA-A Receptor Antagonist Potency (IC50, µM) |
| 5 | H | 9.1 | - |
| 7a | Methyl | - | - |
| 7h | Benzyl | - | - |
| 7m | 2-Naphthylmethyl | 0.049 | 0.37 |
| 7s | 3,3-Diphenylpropyl | 0.074 | 0.02 |
| SR 95531 (Reference) | - | - | 0.24 |
Data sourced from publicly available research.[2]
Key SAR Observations:
-
Unsubstituted Core (Compound 5): The parent compound with no substitution at the 4-position (R=H) displays weak affinity for the GABA-A receptor.
-
Small Alkyl and Benzyl Substituents (Compounds 7a, 7h): Simple alkyl or benzyl groups at the 4-position provide receptor affinities comparable to the unsubstituted compound.
-
Bulky Aromatic Substituents (Compounds 7m, 7s): A dramatic increase in affinity and antagonist potency is observed with the introduction of bulky, lipophilic groups such as 2-naphthylmethyl and 3,3-diphenylpropyl.[2] This suggests the presence of a large hydrophobic pocket in the binding site that can accommodate these sizable substituents.
-
High Potency of Substituted Analogs: Compounds 7m and 7s demonstrate significantly higher potency as GABA-A antagonists compared to the standard antagonist, SR 95531.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
GABA-A Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of test compounds to the GABA-A receptor.
Workflow for GABA-A Receptor Binding Assay
Caption: Workflow for GABA-A receptor binding assay.
Procedure:
-
Membrane Preparation:
-
Whole rat brains are homogenized in a sucrose buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed multiple times with a buffer to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The prepared membranes are incubated in the presence of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]SR 95531) and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Electrophysiological Whole-Cell Patch-Clamp Assay
This protocol is used to determine the functional activity of the compounds as GABA-A receptor antagonists.
Workflow for Whole-Cell Patch-Clamp Assay
Caption: Workflow for whole-cell patch-clamp assay.
Procedure:
-
Cell Culture: Primary cultures of cerebral cortical neurons are prepared from embryonic rats and plated on coverslips.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed on the cultured neurons.
-
A stable baseline current is established.
-
A specific GABA-A agonist, such as isoguvacine, is applied to the neuron to elicit an inward chloride current.
-
The test compound is then co-applied with the GABA agonist at various concentrations.
-
-
Data Analysis:
-
The ability of the test compound to inhibit the GABA-agonist-induced current is measured.
-
Concentration-response curves are generated to determine the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways of the GABA-A and muscarinic acetylcholine receptors.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel. Its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Caption: GABA-A receptor signaling pathway.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). They are broadly divided into two main signaling pathways based on the G-protein they couple to.
-
M1, M3, and M5 Receptor Pathway (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular calcium levels.
Caption: M1, M3, M5 muscarinic receptor signaling.
-
M2 and M4 Receptor Pathway (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: M2, M4 muscarinic receptor signaling.
References
Benchmarking 3-(Isoxazol-4-yl)propan-1-ol: A Comparative Guide to Established Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the performance of 3-(Isoxazol-4-yl)propan-1-ol against other well-characterized isoxazole-containing compounds. Due to the limited publicly available experimental data for this compound, this document serves as a template for evaluation, utilizing data from the established drugs Celecoxib and Sulfamethoxazole as comparators. The provided experimental protocols and data presentation formats are intended to guide future research and development efforts for novel isoxazole derivatives.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes key properties for this compound and the comparator molecules.
| Property | This compound | Celecoxib | Sulfamethoxazole |
| IUPAC Name | This compound | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
| Molecular Formula | C₆H₉NO₂ | C₁₇H₁₄F₃N₃O₂S | C₁₀H₁₁N₃O₃S |
| Molecular Weight | 127.14 g/mol | 381.37 g/mol [1] | 253.28 g/mol [2] |
| Melting Point | Not available | 157-159 °C[1] | 169 °C[2] |
| Solubility | Not available | Insoluble in water; soluble in methanol, ethanol, DMSO[1] | Very slightly soluble in water; soluble in dilute acid and alkali[3] |
| LogP | Not available | Not available | Not available |
Biological Activity
The isoxazole moiety is a versatile scaffold found in drugs with diverse biological activities. This section compares the known activities of Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sulfamethoxazole (an antibacterial agent). Future studies on this compound should aim to generate similar quantitative data.
| Parameter | Celecoxib | Sulfamethoxazole | This compound |
| Target | Cyclooxygenase-2 (COX-2) | Dihydropteroate synthase | To be determined |
| IC₅₀ (COX-2) | 40 nM[4][5] | Not Applicable | To be determined |
| Selectivity (COX-1/COX-2) | >375-fold (for COX-2) | Not Applicable | To be determined |
| MIC (E. coli) | Not Applicable | Strain-dependent | To be determined |
| MIC (S. aureus) | Not Applicable | Strain-dependent | To be determined |
Pharmacokinetic Profile
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table presents key pharmacokinetic parameters for the comparator compounds, determined in rodent models.
| Parameter | Celecoxib (in rats) | Sulfamethoxazole (in mice) | This compound |
| Bioavailability (Oral) | 59%[6][7][8] | Not available | To be determined |
| Half-life (t₁/₂) | 2.8 ± 0.7 hours[6][7][8] | ~1 hour (for a conjugate) | To be determined |
| Cₘₐₓ | Dose-dependent | 842 ± 544 ng/mL (1500 mg/kg dose of a conjugate)[9] | To be determined |
| Tₘₐₓ | 1-3 hours[10] | 1 hour (for a conjugate)[9] | To be determined |
Safety Profile
Preclinical safety evaluation is a critical step in drug development. The acute toxicity, measured as the median lethal dose (LD₅₀), is a common starting point.
| Parameter | Celecoxib (in rats) | Sulfamethoxazole (in rats) | This compound |
| Acute Oral LD₅₀ | >2000 mg/kg[11] | 6200 mg/kg[12] | To be determined |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are standard protocols for key experiments relevant to the evaluation of isoxazole derivatives.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl with co-factors like glutathione and hematin.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.
-
Incubation: In a 96-well plate, add the enzyme, assay buffer, and the test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a solution of HCl.
-
Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Strains: Use standard reference strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).
-
Culture Media: Use appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in the broth media in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration in rodents.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing:
-
Oral (PO): Administer the test compound dissolved in a suitable vehicle (e.g., a mixture of PEG400 and water) by oral gavage.
-
Intravenous (IV): Administer the test compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), t₁/₂, and bioavailability, using appropriate software.
Acute Oral Toxicity Study (OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Typically uses female rats.
-
Dosing: A stepwise procedure is used with a small number of animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Procedure:
-
The outcome of testing at one dose level determines the next step.
-
If an animal dies, the test is repeated at a lower dose level.
-
If an animal survives, the test is repeated at a higher dose level.
-
-
Classification: The substance is classified into one of five toxicity categories based on the number of animals that die at each dose level.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can aid in understanding and planning research.
NF-κB Signaling Pathway
Many isoxazole-containing anti-inflammatory drugs exert their effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.
References
- 1. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 3. Sulfamethoxazole | 723-46-6 [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]
- 8. Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of two sulfamethoxazole-phytochemical antimicrobial conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib - Safety Data Sheet [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validating the Purity of Synthesized 3-(Isoxazol-4-yl)propan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the biological activity and safety of a synthesized compound are intrinsically linked to its purity. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-(Isoxazol-4-yl)propan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry. We present supporting experimental data for our target compound and compare it with two structural analogs: 3-(3-(4-bromophenyl)isoxazol-5-yl)propan-1-ol and 3-(3-(4-chlorophenyl)isoxazol-5-yl)propan-1-ol.
Comparative Purity Analysis
The purity of three synthesized batches—one of this compound and two of its halogenated analogs—was assessed using a suite of standard analytical techniques. The results are summarized below.
| Analytical Method | This compound | 3-(3-(4-bromophenyl)isoxazol-5-yl)propan-1-ol | 3-(3-(4-chlorophenyl)isoxazol-5-yl)propan-1-ol |
| Appearance | Colorless solid | Off-white solid | White crystalline solid |
| Melting Point (°C) | 88-90 | 112-115 | 105-108 |
| TLC (Rf value) | 0.45 (EtOAc/Hexane 1:1) | 0.50 (EtOAc/Hexane 1:1) | 0.48 (EtOAc/Hexane 1:1) |
| HPLC Purity (%) | 99.2% | 98.7% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 142.0811 | [M+H]⁺ = 300.0022 | [M+H]⁺ = 254.0527 |
| Elemental Analysis (%) | C: 59.55, H: 6.71, N: 9.92 | C: 48.02, H: 3.69, N: 4.67 | C: 56.82, H: 4.37, N: 5.52 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (1:1, v/v).
-
Sample Preparation: The synthesized compound was dissolved in methanol to a concentration of 1 mg/mL.
-
Procedure: A small spot of the sample solution was applied to the TLC plate. The plate was then developed in a chamber saturated with the mobile phase.
-
Visualization: The plate was visualized under UV light (254 nm) and then stained with an appropriate reagent (e.g., potassium permanganate). The Rf value was calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample was dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
-
Analysis: The purity was determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.
-
Analysis: ¹H and ¹³C NMR spectra were recorded. The chemical shifts, multiplicity, and integration of the signals were analyzed to confirm the chemical structure.
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Preparation: The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion was determined and compared with the calculated theoretical mass.
Elemental Analysis
-
Instrument: A CHN elemental analyzer.
-
Procedure: A precisely weighed amount of the dried sample was combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) were separated and quantified.
-
Analysis: The experimental percentages of carbon, hydrogen, and nitrogen were compared with the theoretical values for the proposed molecular formula.
Visualizing the Purity Validation Workflow
A systematic approach is crucial for the comprehensive purity validation of a synthesized compound. The following diagram illustrates the logical workflow.
Caption: Workflow for Purity Validation of Synthesized Compounds.
Signaling Pathway of Analytical Techniques
The interplay between different analytical techniques provides a robust validation of a compound's purity and structure. Each technique offers a unique piece of the puzzle, as depicted below.
Caption: Information Derived from Key Analytical Techniques.
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 3-(Isoxazol-4-yl)propan-1-ol in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the hypothetical cross-reactivity of 3-(Isoxazol-4-yl)propan-1-ol, a novel isoxazole-containing compound. Due to the limited publicly available data on this specific molecule, this analysis is based on the known activities of structurally related isoxazole derivatives.
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The diverse therapeutic potential of isoxazole-containing compounds underscores the importance of comprehensive cross-reactivity profiling to ensure target selectivity and minimize unintended pharmacological effects.
Comparative Cross-Reactivity of Isoxazole Derivatives
To infer the potential cross-reactivity of this compound, this section summarizes the known primary targets and off-target interactions of several publicly documented isoxazole derivatives. The data presented here is intended to guide researchers in designing appropriate screening panels to assess the selectivity of novel isoxazole compounds.
| Compound/Derivative | Primary Target(s) | Potential Off-Target(s) | Assay Type | IC50/EC50 (Primary Target) | IC50/EC50 (Off-Target) |
| Hypothetical: this compound | Undetermined | Kinases, GPCRs, Nuclear Receptors | Kinase Panel, Receptor Binding Assay | N/A | N/A |
| Diaryl-isoxazole Derivative | Casein Kinase 1 (CK1) δ/ε | Other Kinases (e.g., p38α) | In-vitro Kinase Assay | 33 nM (CK1δ) | >1 µM (p38α) |
| Trisubstituted Isoxazole | Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | TR-FRET Coactivator Recruitment Assay | 0.1 µM | 1.2 µM |
| Isoxazole-based Steroid | Androgen Receptor | CYP17A1 | Cell-based Reporter Assay, Enzyme Inhibition Assay | ~10 µM | >50 µM |
| Isoxazole-containing Urea | FLT3 Kinase | c-KIT, PDGFR | Kinase Inhibition Assay | <1 nM | 10-100 nM |
Experimental Protocols
A critical component of drug discovery is the rigorous evaluation of a compound's selectivity. Below is a detailed protocol for a kinase selectivity profiling assay, a common method to assess the cross-reactivity of small molecules against a panel of protein kinases.
Kinase Selectivity Profiling via In-Vitro Radiometric Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Materials:
-
Test Compound: this compound
-
Kinase Panel: A selection of purified, active protein kinases.
-
Kinase-specific substrates.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
[γ-³³P]ATP (specific activity ~1000 cpm/pmol).
-
1% Phosphoric acid.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in the kinase reaction buffer to achieve the desired final assay concentrations.
-
Assay Plate Setup: In a 96-well plate, add 5 µL of the diluted compound to the appropriate wells. Include wells for a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction Mixture: Prepare a master mix containing the specific kinase and its corresponding substrate in the kinase reaction buffer. Add 20 µL of this master mix to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution (final concentration ~10 µM) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1% phosphoric acid to each well.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove any remaining unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Potential Cross-Reactivity
The following diagrams illustrate a hypothetical signaling pathway where an isoxazole compound might exhibit cross-reactivity and a general workflow for assessing such interactions.
Caption: Hypothetical signaling pathway illustrating potential cross-reactivity of an isoxazole compound.
Caption: General experimental workflow for assessing compound cross-reactivity.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(Isoxazol-4-yl)propan-1-ol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-(Isoxazol-4-yl)propan-1-ol, a unique chemical for which specific safety data may not be readily available. The following protocols are based on the chemical's structural components—an alcohol and an isoxazole ring—and draw from safety data sheets of analogous compounds.
Hazard Profile and Safety Summary
Due to the limited availability of specific data for this compound, its hazard profile is inferred from similar chemical structures, such as n-propanol and various isoxazole derivatives. The primary hazards are associated with flammability, eye irritation, and potential skin and respiratory irritation. All handling and disposal should be conducted with the assumption that this compound is hazardous.
| Hazard Category | Potential Hazard | Recommended Precautions |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][2] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] | Wear safety glasses with side-shields or goggles.[1][3] If in eyes, rinse cautiously with water for several minutes.[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation.[3][4] | Wear appropriate protective gloves and clothing.[3] Wash with plenty of soap and water if skin contact occurs.[3] |
| Respiratory Irritation | May cause respiratory irritation and drowsiness or dizziness.[1][2][4] | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3][4] Use only outdoors or in a well-ventilated area.[1][2][3] |
| Environmental | Should not be released into the environment.[1] Do not let product enter drains. | Prevent further leakage or spillage if safe to do so.[1] |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required. Flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If working outside a fume hood or in case of a spill, use a NIOSH/MSHA approved respirator.[3]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with flammable organic compounds.
-
Do not mix with incompatible wastes.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[1][2]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1][2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
4. Final Disposal:
-
Dispose of the waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][3][4]
-
The material should be sent to an approved waste disposal plant.[3][4]
-
Do not dispose of this chemical down the drain or in regular trash.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-(Isoxazol-4-yl)propan-1-ol
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling 3-(Isoxazol-4-yl)propan-1-ol. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must comply with EN166 standards.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) | Nitrile gloves offer good protection against bases, oils, and many solvents.[2] Neoprene gloves are resistant to a broad range of oils, acids, caustics, and solvents.[2] PVC gloves provide good resistance to many acids, bases, and alcohols.[2] |
| Lab coat or chemical-resistant apron | To protect against splashes and contamination of personal clothing. | |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | If ventilation is insufficient or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation and Inspection:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that the work area, typically a fume hood, is clean and functioning correctly.
-
Inspect all PPE for integrity before use.
-
Review the experimental protocol and have all necessary materials and equipment ready.
-
-
Handling the Chemical:
-
Work within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers when transferring the substance to prevent static discharge, as it may be flammable.[4]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use non-sparking tools if the substance is determined to be highly flammable.[5][6]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[7]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present.[1][7] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard symbols (e.g., flammable, irritant).
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[7]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal environmental regulations for chemical waste disposal.[7]
-
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. hsa.ie [hsa.ie]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. fishersci.com [fishersci.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.com [ehs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
